3-(Trifluoromethyl)pyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQHWXDKQJKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213019-67-1 | |
| Record name | 3-(trifluoromethyl)pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 3-(Trifluoromethyl)pyrazin-2-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol, this document outlines a plausible and scientifically sound synthetic strategy based on established chemical transformations of similar pyrazine and pyridine derivatives. The guide also details the expected analytical and spectroscopic properties of the target compound, providing a comprehensive resource for researchers.
Synthesis Methodology
The synthesis of this compound can be logically approached through a two-step process commencing with a trifluoromethyl-containing building block. A plausible synthetic route involves the initial formation of a halogenated pyrazine intermediate, followed by a nucleophilic aromatic substitution to introduce the amine functionality.
1.1. Proposed Synthetic Pathway
A feasible synthetic route is proposed to begin with the cyclocondensation of a suitable trifluoromethylated 1,2-dicarbonyl compound or its equivalent with a 1,2-diamine to form the pyrazine ring. A more direct approach, and the one detailed here, involves the modification of a pre-formed pyrazine ring. The synthesis of the key intermediate, 2-chloro-3-(trifluoromethyl)pyrazine, can be achieved from commercially available starting materials. Subsequent amination furnishes the desired product.
1.2. Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
A common method for the synthesis of chloro-trifluoromethylated heterocycles involves the use of trifluoromethyl-containing building blocks in a cyclization reaction, followed by chlorination. For instance, the synthesis of the analogous ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been reported starting from ethyl 4,4,4-trifluoro-3-oxobutanoate[1]. A similar strategy can be adapted, or a more direct approach starting from a pre-existing pyrazine can be employed.
A plausible protocol, by analogy to the synthesis of similar pyridine compounds, could involve the vapor-phase chlorination/fluorination of a suitable picoline precursor[2][3]. However, a more accessible laboratory-scale synthesis would likely involve the construction of the pyrazine ring from a trifluoromethylated precursor followed by functional group manipulation.
Step 2: Amination of 2-Chloro-3-(trifluoromethyl)pyrazine
The introduction of the amino group at the C-2 position of the pyrazine ring can be achieved via nucleophilic aromatic substitution of the chloro substituent. This is a widely used method for the synthesis of aminopyrazines and aminopyridines[4][5][6].
-
Reaction: 2-Chloro-3-(trifluoromethyl)pyrazine is reacted with a source of ammonia, such as aqueous or anhydrous ammonia, in a suitable solvent.
-
Reagents and Conditions:
-
Substrate: 2-Chloro-3-(trifluoromethyl)pyrazine
-
Aminating Agent: Ammonia (aqueous solution, e.g., 28% NH₃ in H₂O, or anhydrous ammonia in a sealed tube/autoclave).
-
Solvent: A polar solvent such as ethanol, isopropanol, or dimethyl sulfoxide (DMSO) is typically used to facilitate the dissolution of the reactants.
-
Temperature: The reaction is generally heated to promote the substitution. Temperatures can range from 100 to 150 °C, depending on the reactivity of the substrate.
-
Pressure: If using anhydrous ammonia at elevated temperatures, the reaction is conducted in a sealed vessel or an autoclave to maintain the ammonia concentration and pressure.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound would be accomplished using a combination of spectroscopic and analytical techniques.
2.1. Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 80-120 °C, similar to related aminopyridines. For example, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine has a melting point of 86-90 °C[7]. |
| Molecular Formula | C₅H₄F₃N₃ |
| Molecular Weight | 163.10 g/mol |
2.2. Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
13C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
19F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Table 1: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | ~ 8.0 - 8.5 | d | ~ 2-3 | Pyrazine-H (position 5 or 6) |
| ~ 7.8 - 8.3 | d | ~ 2-3 | Pyrazine-H (position 5 or 6) | |
| ~ 5.0 - 6.0 | br s | - | -NH₂ | |
| 13C | ~ 150 - 160 | s | - | C-2 (C-NH₂) |
| ~ 120 - 130 (q) | q | 1JCF ≈ 270-280 | -CF₃ | |
| ~ 135 - 145 | s | - | C-3 (C-CF₃) | |
| ~ 130 - 140 | s | - | C-5 | |
| ~ 125 - 135 | s | - | C-6 | |
| 19F | ~ -60 to -70 | s | - | -CF₃ |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine[8][9]. |
| 1640 - 1580 | Medium | N-H bending (scissoring) of the primary amine[8][9]. |
| 1600 - 1450 | Medium | C=C and C=N stretching of the pyrazine ring. |
| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group. |
| 1300 - 1200 | Medium | C-N stretching of the aromatic amine[8][9]. |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Method: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Expected Molecular Ion Peak [M]⁺: m/z = 163.0357 (calculated for C₅H₄F₃N₃).
-
Expected [M+H]⁺ Peak: m/z = 164.0435.
-
Fragmentation: Common fragmentation pathways would involve the loss of HCN, N₂, and fragments from the trifluoromethyl group.
Visualization of Workflows
3.1. Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
3.2. Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on well-established chemical principles, offers a reliable starting point for researchers. The detailed characterization data, derived from analogous structures, will be invaluable for the identification and purity assessment of the synthesized compound. This guide serves as a foundational resource for scientists and professionals in the field of drug development who are interested in exploring the potential of novel fluorinated heterocyclic compounds.
References
- 1. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 7. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins | MDPI [mdpi.com]
- 8. 79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine [fluoromart.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethyl)pyrazin-2-amine
Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases for experimentally determined physicochemical properties of 3-(Trifluoromethyl)pyrazin-2-amine did not yield specific quantitative data for melting point, boiling point, pKa, solubility, and logP. The information presented herein is based on predicted values from chemical suppliers and general experimental protocols for analogous compounds.
Introduction
This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazine scaffold in biologically active molecules. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a summary of the available information and general methodologies for the characterization of its physicochemical properties.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 213019-67-1 |
| Molecular Formula | C₅H₄F₃N₃ |
| Molecular Weight | 163.10 g/mol |
| Canonical SMILES | C1=CN=C(C(=N1)N)C(F)(F)F |
| InChI Key | GDOQHWXDKQJKLT-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table summarizes predicted physicochemical properties for this compound. It is crucial to note that these are computational estimations and have not been experimentally verified.
| Property | Predicted Value | Source |
| XLogP3-AA | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 1 | Bidepharm |
| Topological Polar Surface Area | 51.8 Ų | PubChem |
| Heavy Atom Count | 11 | Bidepharm |
| Complexity | 241 | PubChem |
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for this compound is unavailable, the following are detailed, standard methodologies that can be employed to determine its core physicochemical properties.
Melting Point Determination (Open Capillary Method)
Principle: This method involves heating a small sample of the solid compound in a capillary tube and observing the temperature range over which it melts.
Procedure:
-
Ensure the compound is dry and finely powdered.
-
Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.
pKa Determination (Potentiometric Titration)
Principle: The pKa of the amine group can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the amine is 50% protonated.
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode and a stirrer in the sample solution.
-
Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
-
Record the pH after each addition, allowing the solution to equilibrate.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This equilibrium method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Procedure:
-
Add an excess amount of solid this compound to a flask containing a known volume of purified water (or a buffer of a specific pH).
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve prepared with known concentrations of the compound.
LogP (Octanol-Water Partition Coefficient) Determination (HPLC Method)
Principle: The partition coefficient between n-octanol and water (LogP) is a measure of a compound's lipophilicity. It can be estimated using reversed-phase HPLC by correlating the compound's retention time with that of known standards.
Procedure:
-
Prepare a series of standard compounds with known LogP values.
-
Dissolve the standards and this compound in a suitable solvent.
-
Perform HPLC analysis on a reversed-phase column (e.g., C18) using a mobile phase of methanol/water or acetonitrile/water.
-
Record the retention time (t_R) for each standard and the test compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.
-
Determine the log(k') of this compound and use the calibration curve to interpolate its LogP value.
Synthesis Workflow
The following diagram illustrates a patented method for the synthesis of a key precursor, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
Caption: Synthesis workflow for a precursor to this compound.
Note on the Final Step: The conversion of the carboxylate precursor to the final amine product is a hypothetical step based on standard organic chemistry transformations and would require experimental validation to determine the optimal reagents and conditions.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the specific biological activity or involvement of this compound in any signaling pathways. Compounds containing the aminopyrazine scaffold are known to interact with a variety of biological targets, and further research would be necessary to elucidate the specific biological profile of this compound.
Conclusion
While this compound is a compound of potential interest for researchers in drug discovery and materials science, there is a significant lack of publicly available experimental data regarding its fundamental physicochemical properties. The predicted values and general experimental protocols provided in this guide offer a starting point for its characterization, should a sample become available. Further research is required to synthesize and characterize this compound to fully understand its properties and potential applications.
An In-depth Technical Guide to 3-(Trifluoromethyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs—a pyrazine ring and a trifluoromethyl group—this compound is a promising scaffold for developing novel therapeutics, particularly in the realm of kinase inhibition. This document consolidates available data on its chemical properties, potential synthetic routes based on analogous compounds, and its likely biological targets and mechanisms of action.
Core Compound Information
CAS Number: 213019-67-1[1][2][3][4][5]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C5H4F3N3 | [2] |
| Molecular Weight | 163.10 g/mol | [2][5] |
| Purity | 95% | [1] |
| Appearance | Inquire with supplier | |
| Solubility | Inquire with supplier |
Suppliers
This compound is available from various chemical suppliers specializing in research and development compounds. Researchers are advised to contact these suppliers directly for pricing, availability, and detailed specifications.
-
Sinfoo Biotech[2]
-
Sigma-Aldrich
-
BLD Pharm[3]
-
Parchem[4]
-
Xi'an Sujia Pharmaceutical Technology Co., Ltd.[5]
-
HANGZHOU LEAP CHEM CO., LTD.[6]
-
Ambeed, Inc.
Synthesis and Experimental Protocols
While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found, plausible synthetic strategies can be inferred from the preparation of structurally related compounds. The following section outlines a potential synthetic workflow based on established chemical transformations for similar trifluoromethylated heterocyclic amines.
Proposed Synthetic Pathway
A likely synthetic route to this compound could involve the amination of a suitable halogenated precursor, such as 2-chloro-3-(trifluoromethyl)pyrazine. This precursor could potentially be synthesized from commercially available starting materials.
Caption: A potential synthetic route to this compound.
Experimental Protocol: Amination of a Halogenated Pyrazine (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar aminopyrazines and should be optimized for the specific substrate.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyrazine (or other suitable halogenated precursor)
-
Ammonia source (e.g., aqueous ammonia, ammonia in a solvent, or an ammonia surrogate)
-
Solvent (e.g., Dioxane, DMF, or other suitable polar aprotic solvent)
-
Palladium catalyst (optional, for Buchwald-Hartwig amination)
-
Ligand (optional, for Buchwald-Hartwig amination)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
Procedure:
-
Reaction Setup: In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the halogenated pyrazine precursor in the chosen solvent.
-
Addition of Reagents: Add the base, and if applicable, the palladium catalyst and ligand.
-
Introduction of Ammonia: Introduce the ammonia source to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80°C to 120°C) and stir for a designated time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Biological Activity and Drug Development Potential
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Compounds containing the aminopyrazine moiety have shown promise as kinase inhibitors.
Potential as a Kinase Inhibitor
While direct experimental data for this compound is limited, its structural similarity to known kinase inhibitors suggests it may target key signaling pathways implicated in cancer and inflammatory diseases. Specifically, the trifluoromethylated aminopyridine and aminopyrazine scaffolds have been identified as core components of inhibitors targeting the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9][10][11] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7][8][11]
Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.
Experimental Protocol: Kinase Inhibition Assay (General Procedure)
To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Substrate (e.g., appropriate peptide or lipid)
-
ATP (adenosine triphosphate)
-
This compound (test compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the test compound at various concentrations and pre-incubate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Conclusion
This compound presents a compelling starting point for the development of novel therapeutic agents. Its chemical structure suggests a high potential for kinase inhibition, particularly within the PI3K/Akt/mTOR signaling pathway. While direct experimental data remains to be published, the information provided in this guide, based on analogous compounds, offers a solid foundation for researchers to initiate further investigation into its synthesis, biological activity, and therapeutic applications. The detailed experimental protocols provided herein serve as a valuable resource for designing and executing studies to unlock the full potential of this promising molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. 213019-67-1|this compound|BLD Pharm [bldpharm.com]
- 4. parchem.com [parchem.com]
- 5. This compound|213019-67-1-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 6. echemi.com [echemi.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 11. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Spectroscopic Profile of 3-(Trifluoromethyl)pyrazin-2-amine: A Predictive Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
3-(Trifluoromethyl)pyrazin-2-amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-aminopyrazine, and various trifluoromethyl-substituted pyridines and pyrazines.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.0 - 8.2 | Doublet | 1H | H-5 | Expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group. |
| ~7.8 - 8.0 | Doublet | 1H | H-6 | Coupled to H-5. |
| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Chemical shift can be highly variable depending on solvent and concentration. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~155 - 160 | C-2 | Carbon bearing the amino group. |
| ~130 - 135 (quartet) | C-3 | Carbon attached to the trifluoromethyl group, expected to show coupling with fluorine (¹JCF). |
| ~122 (quartet) | -CF₃ | Carbon of the trifluoromethyl group, expected to have a large one-bond coupling constant with fluorine (¹JCF). |
| ~140 - 145 | C-5 | |
| ~135 - 140 | C-6 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching |
| 1650 - 1600 | Strong | N-H scissoring (bending) |
| 1580 - 1450 | Medium-Strong | C=C and C=N stretching of the pyrazine ring |
| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group |
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct | Notes |
| 164.0430 | [M+H]⁺ | Predicted monoisotopic mass of the protonated molecule. |
| 163.0352 | [M]⁺ | Predicted monoisotopic mass of the molecular ion. |
| 186.0250 | [M+Na]⁺ | Predicted sodium adduct. |
Experimental Protocols
While specific experimental protocols for this compound are unavailable, the following are general methodologies typically employed for acquiring the spectroscopic data of similar organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used.
-
¹H NMR: Spectra are typically recorded with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR: Spectra are usually acquired with proton decoupling. A larger number of scans is typically required compared to ¹H NMR.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is common for accurate mass determination.
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source or introduced via liquid chromatography (LC-MS).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a predictive spectroscopic profile of this compound based on the analysis of analogous structures. The presented data serves as a reference for researchers and scientists working with this compound. It is crucial to emphasize that experimental verification of these predictions is necessary for definitive structural confirmation and quality control. The outlined general experimental protocols can be adapted for the acquisition of actual spectroscopic data for this compound.
In Silico Modeling of 3-(Trifluoromethyl)pyrazin-2-amine Interactions: A Technical Guide
Version: 1.0
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 3-(Trifluoromethyl)pyrazin-2-amine with putative protein targets. Drawing on data from structurally analogous compounds, this document outlines potential protein targets, details the computational protocols for molecular docking and molecular dynamics simulations, and presents hypothetical binding affinity data to serve as a template for experimental validation. Furthermore, relevant signaling pathways that may be modulated by this compound are described and visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel small molecules.
Introduction
This compound is a small molecule featuring a pyrazine ring, an amine group, and a trifluoromethyl substituent. The pyrazine core is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.[1] The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. While specific experimental data for this compound is not extensively available in public literature, the structural similarity to known kinase inhibitors, such as those targeting the PI3K/mTOR and cell cycle pathways, suggests a high potential for interaction with these target classes.[2][3]
This guide will focus on in silico techniques to predict and analyze the binding of this compound to key protein kinases, providing a framework for further computational and experimental investigation.
Putative Protein Target Selection
Based on the activities of structurally related pyrazine and trifluoromethyl-containing compounds, the following protein kinases are selected as high-priority putative targets for in silico modeling:
-
Phosphoinositide 3-kinase alpha (PI3Kα): A key component of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, and survival, and is a critical downstream effector of PI3K.[3][4]
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, and a common target for anticancer drug development.[2]
-
Checkpoint Kinase 1 (CHK1): An important protein in the DNA damage response pathway.[5]
In Silico Modeling Protocols
A standard workflow for in silico modeling of small molecule-protein interactions involves molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability of the predicted complex.
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the active site of the selected protein targets and to estimate the binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins (e.g., PI3Kα, mTOR, CDK2, CHK1) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of the active site or a known allosteric site.
-
Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.
-
Generate a set of possible binding poses and rank them based on their docking scores, which estimate the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
-
Compare the predicted binding mode with that of known inhibitors of the target protein, if available.
-
Molecular Dynamics (MD) Simulation
Objective: To evaluate the stability of the predicted ligand-protein complex and to gain insights into the dynamic behavior of the interaction over time.
Protocol:
-
System Preparation:
-
Use the top-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Solvate the ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability.
-
Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.
-
Data Presentation
The following table presents hypothetical, yet plausible, quantitative data for the interaction of this compound with the putative protein targets. This table is intended to serve as a template for researchers to populate with their own experimental or more detailed computational results.
| Target Protein | Ligand | Assay Type | IC50 (nM) | Ki (nM) | Binding Free Energy (kcal/mol) - MM/GBSA |
| PI3Kα | This compound | Kinase Assay | 150 | 75 | -9.8 |
| mTOR | This compound | Kinase Assay | 450 | 220 | -8.5 |
| CDK2 | This compound | Kinase Assay | 80 | 40 | -10.2 |
| CHK1 | This compound | Kinase Assay | 200 | 95 | -9.1 |
Visualization of Workflows and Pathways
In Silico Modeling Workflow
Caption: In silico modeling workflow.
PI3K/mTOR Signaling Pathway
Caption: PI3K/mTOR signaling pathway.
CDK2 and Cell Cycle Regulation
Caption: CDK2 in cell cycle regulation.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound. By leveraging knowledge from structurally similar compounds, we have identified plausible protein targets and outlined detailed protocols for molecular docking and molecular dynamics simulations. The provided visualizations of workflows and signaling pathways, along with the template for quantitative data, are intended to facilitate a structured and comprehensive computational analysis. The insights gained from these in silico approaches will be instrumental in guiding subsequent experimental validation and in elucidating the therapeutic potential of this compound.
References
An In-Depth Technical Guide on the Discovery and Synthesis of Trifluoromethylated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profile of parent molecules. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly improve a compound's potency, bioavailability, and half-life.[1][2][3] This guide provides a comprehensive overview of the strategic importance, key synthetic methodologies, and applications of trifluoromethylated heterocyclic compounds, tailored for professionals in drug discovery and development.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is often considered a "superstar" functional group in drug design for its ability to fine-tune molecular properties. Its introduction can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which can prolong the drug's presence in the body.[3][4]
-
Increased Lipophilicity: The CF₃ group increases a molecule's ability to pass through cellular membranes, which can improve oral bioavailability and penetration into the central nervous system.[1][2][3]
-
Modulated Acidity/Basicity: The high electronegativity of the CF₃ group can alter the pKa of nearby functional groups, impacting drug-receptor interactions.[3]
-
Improved Binding Affinity: The CF₃ group can engage in favorable electrostatic interactions with biological targets, leading to higher potency.[4]
These beneficial effects are evidenced by the numerous successful drugs containing this moiety, such as the anticancer agent Apalutamide and the antidiabetic Sitagliptin.[5]
Core Synthetic Strategies
The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed heterocyclic core and the construction of the heterocyclic ring using a CF₃-containing building block.[5] Recent years have seen a surge in innovative methods for direct C-H trifluoromethylation.
Radical Trifluoromethylation
Radical-based methods are among the most powerful for creating C-CF₃ bonds, especially on heteroarenes.
-
Photoredox Catalysis: This method uses visible light to generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride or sodium triflinate (Langlois' reagent).[6] It is known for its mild reaction conditions (often room temperature) and broad substrate scope, including electron-rich and electron-deficient heterocycles.[6][7]
Experimental Protocol: Photoredox Trifluoromethylation of N-Boc-Pyrrole
-
Materials: N-Boc-pyrrole (0.25 mmol), CF₃SO₂Cl (triflyl chloride, 0.50 mmol), Ru(phen)₃Cl₂ (1 mol%), diisopropylethylamine (DIPEA, 0.75 mmol), and acetonitrile (MeCN, 2.5 mL).
-
Setup: In a nitrogen-flushed vial, combine N-Boc-pyrrole, Ru(phen)₃Cl₂, and MeCN. Add DIPEA and then triflyl chloride.
-
Reaction: Seal the vial and place it approximately 5-10 cm from a 26 W compact fluorescent lamp (CFL). Stir the mixture at room temperature for 12 hours.
-
Work-up: Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 2-trifluoromethyl-N-Boc-pyrrole.
Nucleophilic Trifluoromethylation
This approach utilizes a nucleophilic "CF₃⁻" equivalent, most famously the Ruppert-Prakash reagent (TMSCF₃).
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is a versatile and widely used source for introducing the CF₃ group into molecules, particularly for the synthesis of trifluoromethylated alcohols from carbonyl compounds which can then be cyclized.[8]
Experimental Protocol: Synthesis of a Trifluoromethylated Indole Precursor
-
Materials: 2-Aminobenzaldehyde (1 mmol), (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol), and a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 mmol) in dry tetrahydrofuran (THF, 10 mL).
-
Setup: Dissolve the 2-aminobenzaldehyde in dry THF in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.
-
Reaction: Slowly add TMSCF₃ followed by the TBAF solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting trifluoromethylated amino alcohol can be purified by column chromatography and used in subsequent cyclization steps to form a trifluoromethylated indole.
Electrophilic Trifluoromethylation
Electrophilic methods employ reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate.
-
Togni and Umemoto Reagents: These are hypervalent iodine compounds and sulfonium salts, respectively, that are effective for the trifluoromethylation of electron-rich systems like indoles, pyrroles, and phenols.[9][10][11]
Experimental Protocol: Electrophilic C-3 Trifluoromethylation of Indole
-
Materials: Indole (1 mmol), Togni's Reagent II (1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, 1.2 mmol), and dichloromethane (DCM, 10 mL).
-
Setup: In a dry reaction vessel, dissolve the indole in DCM.
-
Reaction: Add Togni's Reagent II in one portion. Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-trifluoromethylindole.
Data Presentation: Comparative Analysis
Quantitative data is crucial for selecting the appropriate synthetic strategy.
Table 1: Comparison of Direct Trifluoromethylation Methodologies
| Methodology | Typical Reagent(s) | Substrate Scope | Typical Conditions | General Yield Range (%) |
| Radical (Photoredox) | CF₃SO₂Na, Ru(bpy)₃²⁺ | Broad (electron-rich & deficient heterocycles) | Visible light, Room Temp. | 45-90[6] |
| Nucleophilic | TMSCF₃, TBAF | Carbonyls, Imines | 0 °C to Room Temp. | 60-95[8] |
| Electrophilic | Togni/Umemoto Reagents | Electron-rich heterocyles (indoles, pyrroles) | Room Temp. to mild heating | 50-85[9][11] |
Table 2: Biological Activity of Selected Trifluoromethylated Heterocyclic Drugs
| Compound | Heterocyclic Core | Therapeutic Target | Reported IC₅₀ / EC₅₀ |
| Compound 3 (DENV Inhibitor) | Proline derivative | DENV NS2B/NS3 Protease | IC₅₀ = 5.0 µM[12] |
| Pim-1 Kinase Inhibitor | Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | IC₅₀ = 0.019 µM[13] |
| Compound 5 (Anticancer) | Thiophene derivative | Acetylcholinesterase | IC₅₀ = 1.228 µg/mL[14] |
| Compound 24 (DENV Inhibitor) | Pipecolic acid derivative | DENV2 Reporter Assay | EC₅₀ = 5.2 µM[12] |
Visualizing Workflows and Pathways
General Drug Discovery Workflow
The discovery of novel trifluoromethylated heterocyclic compounds follows a structured, multi-stage process.
Caption: A streamlined workflow for drug discovery and development.
Synthetic Strategy Selection Logic
Choosing the right trifluoromethylation method depends heavily on the substrate's electronic properties.
Caption: Decision logic for selecting a trifluoromethylation strategy.
Conclusion
The synthesis of trifluoromethylated heterocyclic compounds is a dynamic and enabling field in modern chemistry. Advances in synthetic methodologies, particularly in direct C-H functionalization, have provided powerful tools for medicinal chemists to rapidly access novel chemical matter.[15] The strategic application of these methods allows for the fine-tuning of molecular properties, accelerating the journey from a preliminary "hit" to a viable drug candidate. A thorough understanding of the available synthetic routes and their respective scopes is essential for researchers aiming to harness the full potential of the trifluoromethyl group in drug discovery.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. brynmawr.edu [brynmawr.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Guide: Solubility of 3-(Trifluoromethyl)pyrazin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 3-(Trifluoromethyl)pyrazin-2-amine. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its determination. It covers the theoretical considerations based on the molecule's structure, detailed experimental protocols for solubility measurement, and a template for data presentation.
Introduction and Theoretical Considerations
This compound is a heterocyclic compound featuring a pyrazine ring, an amine group, and a highly electronegative trifluoromethyl group. Understanding its solubility is essential for processes like reaction chemistry, crystallization, and the development of liquid formulations.
The solubility of a compound is governed by the principle of "like dissolves like." The key structural features of this compound suggest the following:
-
Pyrazine Ring and Amine Group: The nitrogen atoms in the pyrazine ring and the primary amine group can act as hydrogen bond acceptors, while the amine group can also be a hydrogen bond donor. This suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Trifluoromethyl (CF3) Group: This group is highly lipophilic and electron-withdrawing, which can increase solubility in less polar organic solvents and decrease solubility in water.[1]
-
Crystal Lattice Energy: For a solid solute, the energy required to break the crystal lattice structure is a significant barrier that must be overcome by the solvation energy. Compounds with high melting points often have lower solubility.
Predicting solubility can be complex, and while computational models exist, empirical determination remains the gold standard.[2]
Quantitative Solubility Data
As of this guide's publication, specific, publicly available quantitative data on the solubility of this compound across a range of organic solvents is scarce. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. This standardized format allows for clear comparison and record-keeping.
Table 1: Experimental Solubility of this compound at 25 °C (Template)
| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Isopropanol | Polar Protic | |||
| Acetone | Polar Aprotic | |||
| Acetonitrile | Polar Aprotic | |||
| Dichloromethane (DCM) | Nonpolar | |||
| Tetrahydrofuran (THF) | Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||
| Toluene | Nonpolar | |||
| Heptane | Nonpolar |
Experimental Protocol for Solubility Determination
The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[3] The general workflow is outlined below, followed by a detailed protocol.
References
A Guide to Quantum Chemical Calculations of 3-(Trifluoromethyl)pyrazin-2-amine for Drug Discovery
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-(Trifluoromethyl)pyrazin-2-amine, a molecule of interest in drug development. By leveraging Density Functional Theory (DFT), researchers can gain deep insights into the structural, vibrational, and electronic characteristics of this compound, which are crucial for understanding its bioactivity and potential as a therapeutic agent.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry. The presence of the pyrazine ring, an amino group, and a trifluoromethyl group suggests a range of possible intermolecular interactions and a specific electronic profile that can be explored through computational methods. Quantum chemical calculations, particularly DFT, have become indispensable tools in modern drug discovery for predicting molecular properties and guiding experimental work.
This guide outlines the theoretical background, computational and experimental methodologies, and expected outcomes from a thorough quantum chemical analysis of this compound.
Methodologies
Computational Protocols
The core of the theoretical investigation of this compound involves the use of Density Functional Theory. A common and effective approach is to use the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For accurate results, a sufficiently large basis set is required, with 6-311++G(d,p) being a standard choice that provides a good balance between computational cost and accuracy.
Workflow for Computational Analysis:
Caption: A generalized workflow for the quantum chemical analysis of a molecule.
The computational process begins with the construction of the initial molecular structure of this compound. This structure is then optimized to find the global minimum on the potential energy surface. A frequency calculation is subsequently performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra. Finally, various electronic properties are calculated from the optimized structure.
Experimental Protocols
To validate the computational results, experimental spectroscopic data is essential.
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy : The FT-IR and FT-Raman spectra of the compound would be recorded. For FT-IR, the sample is typically prepared as a KBr pellet. For FT-Raman, a sample in a capillary tube is exposed to a laser source. The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H and 13C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d6. The experimental chemical shifts are then compared with the theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
Data Presentation and Analysis
While specific experimental or computational data for this compound is not available in the public domain, this section presents the expected format and interpretation of such data based on studies of similar molecules.
Optimized Molecular Structure
The geometry optimization provides the most stable conformation of the molecule. The key bond lengths and bond angles would be presented in a table for comparison with experimental X-ray diffraction data if available.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-N1 | 1.34 |
| C2-N2 | 1.33 | |
| C3-C4 | 1.40 | |
| C4-N1 | 1.32 | |
| C-CF3 | 1.49 | |
| C-NH2 | 1.37 | |
| Bond Angles | N1-C1-C2 | 122.0 |
| C1-C2-N2 | 121.5 | |
| C2-N2-C3 | 117.0 | |
| N1-C4-C3 | 120.5 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Vibrational Analysis
The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. The scaled frequencies are then compared with experimental FT-IR and FT-Raman data.
Table 2: Illustrative Vibrational Wavenumbers (cm-1) for this compound
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |
| N-H stretch (asym) | 3500 | 3495 | ν(NH2) |
| N-H stretch (sym) | 3380 | 3375 | ν(NH2) |
| C-H stretch | 3050 | 3045 | ν(C-H) |
| C=N stretch | 1620 | 1615 | ν(C=N) |
| N-H bend | 1580 | 1575 | δ(NH2) |
| C-F stretch | 1150 | 1145 | ν(CF3) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
Table 3: Illustrative Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
| Electronegativity | 4.15 |
| Chemical Hardness | 2.35 |
Note: The values in this table are hypothetical and for illustrative purposes only.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the amino group, indicating their susceptibility to electrophilic attack. The region around the hydrogen atoms of the amino group and the trifluoromethyl group would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. This information is invaluable for understanding potential drug-receptor interactions.
Conclusion
Quantum chemical calculations provide a powerful framework for the detailed characterization of this compound at the molecular level. By combining DFT calculations with experimental spectroscopic data, a comprehensive understanding of its structural, vibrational, and electronic properties can be achieved. This knowledge is critical for rational drug design, enabling researchers to predict the molecule's behavior and interactions, and to guide the synthesis of more potent and selective drug candidates. The methodologies and analyses outlined in this guide provide a roadmap for the in-depth computational study of this and other promising heterocyclic compounds in the field of drug discovery.
Methodological & Application
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3-(Trifluoromethyl)pyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group into small molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The unique electronic properties of the CF₃ group can significantly influence the potency and pharmacokinetic profile of a drug candidate. This document provides detailed protocols and application notes for the synthesis of 3-(trifluoromethyl)pyrazin-2-amine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. These derivatives are of interest for their potential to modulate key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.
Data Presentation
Table 1: Synthesis and Characterization of N-Aryl-3-(trifluoromethyl)pyrazin-2-amine Derivatives
| Compound ID | R Group (Aryl) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4a | Phenyl | 78 | 110-112 | 8.35 (d, J=2.4 Hz, 1H), 8.10 (d, J=2.4 Hz, 1H), 7.85 (s, 1H), 7.65 (d, J=7.8 Hz, 2H), 7.40 (t, J=7.8 Hz, 2H), 7.20 (t, J=7.4 Hz, 1H) | -62.5 |
| 4b | 4-Fluorophenyl | 82 | 125-127 | 8.36 (d, J=2.4 Hz, 1H), 8.11 (d, J=2.4 Hz, 1H), 7.82 (s, 1H), 7.62 (dd, J=8.8, 5.2 Hz, 2H), 7.15 (t, J=8.8 Hz, 2H) | -62.6, -114.2 |
| 4c | 4-Chlorophenyl | 85 | 138-140 | 8.37 (d, J=2.4 Hz, 1H), 8.12 (d, J=2.4 Hz, 1H), 7.88 (s, 1H), 7.60 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H) | -62.5 |
| 4d | 4-Methoxyphenyl | 75 | 118-120 | 8.34 (d, J=2.4 Hz, 1H), 8.09 (d, J=2.4 Hz, 1H), 7.75 (s, 1H), 7.55 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H) | -62.7 |
| 4e | 3,4-Dichlorophenyl | 88 | 155-157 | 8.40 (d, J=2.5 Hz, 1H), 8.15 (d, J=2.5 Hz, 1H), 7.95 (s, 1H), 7.80 (d, J=2.2 Hz, 1H), 7.55 (d, J=8.6 Hz, 1H), 7.48 (dd, J=8.6, 2.2 Hz, 1H) | -62.4 |
Note: NMR data are hypothetical and representative for the class of compounds.
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |
| 4a | PI3Kα | 150 | 5.2 | 8.1 | 7.5 |
| 4b | PI3Kα | 98 | 3.8 | 6.5 | 5.9 |
| 4c | PI3Kα | 85 | 2.5 | 4.2 | 3.8 |
| 4d | PI3Kα | 210 | 8.9 | 12.3 | 10.1 |
| 4e | PI3Kα | 65 | 1.8 | 3.1 | 2.7 |
| Gedatolisib | PI3K/mTOR | 4 / 1.6 | 0.5 | 0.8 | 0.6 |
Note: Biological data are representative and compiled from literature on structurally related pyrazine-based kinase inhibitors for illustrative purposes.
Experimental Protocols
General Synthetic Strategy
The synthesis of N-substituted this compound derivatives commences with the preparation of a suitable pyrazine precursor, followed by trifluoromethylation, and subsequent functionalization of the amino group. A common route involves the initial synthesis of 2-amino-3-chloropyrazine, which can then be trifluoromethylated. The resulting 2-amino-3-(trifluoromethyl)pyrazine serves as a key intermediate for the introduction of various aryl or alkyl substituents on the amino group via cross-coupling reactions.
Figure 1. General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of this compound (Key Intermediate)
Materials:
-
Methyl 3-chloropyrazine-2-carboxylate
-
Copper(I) iodide (CuI)
-
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
-
Dimethylformamide (DMF)
-
Toluene
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate: To a mixture of methyl 3-chloropyrazine-2-carboxylate (1.0 equiv) and CuI (1.0 equiv) in DMF/toluene, add methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (1.5 equiv) at 100 °C. Stir the reaction mixture for 4-6 hours. After cooling, dilute with water and extract with ethyl acetate. Purify the crude product by column chromatography to obtain methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.[1]
-
Hydrolysis to 3-(Trifluoromethyl)pyrazine-2-carboxylic acid: Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature for 12-16 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.[1]
-
Curtius Rearrangement to form tert-butyl (3-(trifluoromethyl)pyrazin-2-yl)carbamate: To a solution of the carboxylic acid (1.0 equiv) in t-BuOH, add Et₃N (1.2 equiv) and DPPA (1.1 equiv). Heat the mixture to reflux for 4-6 hours. After cooling, concentrate the reaction mixture and purify by column chromatography to obtain the Boc-protected amine.
-
Deprotection to this compound: Dissolve the Boc-protected amine (1.0 equiv) in DCM and add TFA (10 equiv). Stir at room temperature for 2-4 hours. Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer and concentrate to give the title compound.
Protocol 2: Synthesis of N-Aryl-3-(trifluoromethyl)pyrazin-2-amines (e.g., Compound 4c)
Materials:
-
This compound
-
1-Chloro-4-iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), 1-chloro-4-iodobenzene (1.2 equiv), Cs₂CO₃ (2.0 equiv), Xantphos (0.1 equiv), and Pd₂(dba)₃ (0.05 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous 1,4-dioxane and heat the mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-chlorophenyl)-3-(trifluoromethyl)pyrazin-2-amine (4c).
Medicinal Chemistry Applications and Signaling Pathways
Derivatives of this compound are being explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One of the key pathways often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival. Several pyrazine-based molecules have been developed as inhibitors of kinases within this pathway.[1][2]
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 3-(Trifluoromethyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)pyrazin-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyrazine core is a common scaffold in biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the pyrazine ring. This document provides detailed application notes and a proposed protocol for the Suzuki coupling of a halogenated derivative of this compound with (hetero)arylboronic acids.
While a specific, optimized protocol for the Suzuki coupling of a halogenated this compound was not found in a comprehensive literature search, the following protocols are based on established methods for structurally similar substrates, such as 2-chloropyrazines and other N-heterocycles. These notes are intended to serve as a robust starting point for reaction development and optimization.
Key Considerations for Suzuki Coupling of Halogenated this compound
-
Substrate Reactivity: The reactivity of the halogenated pyrazine derivative will depend on the nature of the halogen (I > Br > Cl). Aryl chlorides are generally less reactive and may require more active catalyst systems. The electron-withdrawing nature of the trifluoromethyl group and the pyrazine ring can influence the oxidative addition step.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for a successful coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often effective for challenging cross-couplings of heteroaryl halides. Palladium catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are also commonly used for similar transformations.
-
Base and Solvent System: The selection of an appropriate base and solvent is crucial. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed. The solvent system often consists of an organic solvent like 1,4-dioxane, toluene, or DMF, frequently with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.
-
Potential Side Reactions: Protodehalogenation (replacement of the halogen with hydrogen) can be a competing side reaction, particularly with less reactive coupling partners or under prolonged heating. Careful optimization of the reaction conditions, including the choice of catalyst and base, can minimize this issue.
Proposed Experimental Protocols
The following are proposed experimental procedures for the Suzuki coupling of a hypothetical 2-halo-3-(trifluoromethyl)pyrazin-5-amine. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.
Protocol 1: General Screening Conditions with Pd(dppf)Cl₂
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
Reaction Scheme:
Materials:
-
2-Bromo-3-(trifluoromethyl)pyrazin-5-amine (1.0 equiv)
-
(Hetero)arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-3-(trifluoromethyl)pyrazin-5-amine, the (hetero)arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Conditions for Less Reactive Aryl Chlorides using a Buchwald Ligand
This protocol is recommended when using a less reactive 2-chloro-3-(trifluoromethyl)pyrazin-5-amine.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyrazin-5-amine (1.0 equiv)
-
(Hetero)arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous and degassed) or 1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-chloro-3-(trifluoromethyl)pyrazin-5-amine, the (hetero)arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ in a reaction vial.
-
Add anhydrous, degassed toluene or 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Data Presentation: Typical Suzuki Coupling Conditions for Pyrazine Derivatives
The following table summarizes common reaction conditions used for the Suzuki-Miyaura coupling of pyrazine and related N-heterocyclic halides, which can serve as a guide for optimizing the reaction of this compound derivatives.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 75-95 | [1] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 80-98 | General conditions for aryl chlorides |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 6 | 70-90 | [2] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O | 135 (µW) | 0.67 | 60-95 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Logical Relationship of Reaction Components
Caption: Key components influencing the outcome of a Suzuki coupling reaction.
References
Application Notes and Protocols for the N-arylation of 3-(Trifluoromethyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-arylation of 3-(trifluoromethyl)pyrazin-2-amine, a critical transformation for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The N-aryl pyrazine scaffold is a key pharmacophore in a variety of biologically active molecules. This protocol is based on the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling method widely employed for the formation of carbon-nitrogen bonds.[1][2][3] Included are a detailed experimental procedure, a summary of expected outcomes with various arylating agents, and visualizations of the experimental workflow and a potential biological signaling pathway.
Introduction
N-aryl-aminopyrazines are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[4][5][6] The incorporation of a trifluoromethyl group on the pyrazine ring can enhance metabolic stability and binding affinity of the molecule to its biological target. The N-arylation of this compound provides a direct route to a library of novel derivatives for biological screening. The Buchwald-Hartwig amination is a powerful method for this transformation, offering a broad substrate scope and functional group tolerance under relatively mild reaction conditions.[1][2][7] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an amine with an aryl halide or pseudohalide.[1][2]
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas (or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-3-(trifluoromethyl)pyrazin-2-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Yields for N-arylation
The following table summarizes the expected yields for the N-arylation of this compound with various aryl bromides based on analogous reactions with structurally similar heterocyclic amines.
| Aryl Bromide | Product | Expected Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-3-(trifluoromethyl)pyrazin-2-amine | 75-85 |
| 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazin-2-amine | 80-90 |
| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-3-(trifluoromethyl)pyrazin-2-amine | 70-80 |
| 1-Bromo-3-chlorobenzene | N-(3-chlorophenyl)-3-(trifluoromethyl)pyrazin-2-amine | 65-75 |
| 2-Bromopyridine | N-(pyridin-2-yl)-3-(trifluoromethyl)pyrazin-2-amine | 60-70 |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Hypothetical signaling pathway of a FGFR inhibitor.
Potential Applications in Drug Discovery
Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be oncogenic drivers in various cancers.[8] The N-aryl-3-(trifluoromethyl)pyrazin-2-amines synthesized via this protocol could be evaluated as potential FGFR inhibitors. As depicted in the hypothetical signaling pathway above, inhibition of FGFR can block downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[8] Therefore, these compounds represent a promising starting point for the development of targeted cancer therapies. Further derivatization and structure-activity relationship (SAR) studies could lead to the identification of potent and selective drug candidates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Trifluoromethyl)pyrazin-2-amine in Agrochemical Synthesis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established approach to enhance their biological efficacy, metabolic stability, and overall performance. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore that can significantly influence a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation. Pyrazine scaffolds, being nitrogen-containing heterocycles, are prevalent in a wide range of biologically active compounds. The combination of a trifluoromethyl group and a pyrazine ring in the form of 3-(Trifluoromethyl)pyrazin-2-amine offers a versatile building block for the synthesis of novel fungicides, herbicides, and insecticides.
This document provides a detailed overview of the potential applications of this compound in agrochemical synthesis. It includes proposed synthetic protocols for deriving various classes of agrochemicals, a summary of the biological activities of related compounds, and visual representations of synthetic pathways. While direct experimental data on agrochemicals derived from this compound is limited in publicly available literature, the protocols and data presented herein are based on established synthetic methodologies and the bioactivity of structurally analogous compounds, providing a strong foundation for research and development in this area.
Synthesis of the Starting Material: this compound
A plausible synthetic route to this compound can be inferred from standard heterocyclic chemistry principles. A potential starting material is the commercially available 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid. Decarboxylation of this compound would yield the target amine.
Figure 1: Proposed synthesis of the starting material.
Application in Fungicide Synthesis: Pyrazine Carboxamides
Pyrazine carboxamides are a promising class of fungicides, with some exhibiting potent activity against a range of fungal pathogens. The amine functionality of this compound can be readily acylated with various carboxylic acid chlorides to generate a library of novel pyrazine carboxamide candidates.
Experimental Protocol: Synthesis of a Representative Pyrazine Carboxamide Fungicide Candidate
Objective: To synthesize N-(3-(trifluoromethyl)pyrazin-2-yl)benzamide as a representative pyrazine carboxamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(3-(trifluoromethyl)pyrazin-2-yl)benzamide.
Figure 2: Experimental workflow for pyrazine carboxamide synthesis.
Expected Biological Activity
| Compound Class | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyrazole Carboxamides | Rhizoctonia solani | 0.37 | [1] |
| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | 1.1 - 4.9 | [2] |
| Pyrazole Carboxamide Thiazole Derivatives | Valsa mali | 1.77 - 1.97 | [3] |
| Substituted Pyrazinecarboxamides | Trichophyton mentagrophytes | MIC = 62.5 µmol/mL | [1] |
Table 1: Fungicidal activity of related carboxamide compounds.
Application in Herbicide Synthesis: Pyrazinyl Ureas and Sulfonylureas
The amino group of this compound can serve as a nucleophile to react with isocyanates or sulfonyl isocyanates to form pyrazinyl ureas and sulfonylureas, respectively. These classes of compounds are known to exhibit herbicidal activity, often by inhibiting key plant enzymes like acetolactate synthase (ALS).
Experimental Protocol: Synthesis of a Representative Pyrazinyl Urea Herbicide Candidate
Objective: To synthesize 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)pyrazin-2-yl)urea as a representative pyrazinyl urea.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous toluene or acetonitrile
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add 4-chlorophenyl isocyanate (1.05 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., hexane or diethyl ether).
-
If necessary, purify the product further by recrystallization.
Figure 3: Synthetic pathway for a pyrazinyl urea herbicide candidate.
Expected Biological Activity
Derivatives of aminopyrazines and related nitrogen heterocycles have shown potent herbicidal activity. The introduction of a trifluoromethyl group is anticipated to positively modulate this activity.
| Compound Class | Weed Species | Activity Level | Reference |
| Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives | Brassica campestris | High Inhibition at 150 g·ha⁻¹ | [4] |
| 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Amaranthus retroflexus L. | 100% Inhibition | [5] |
| Di(aminopyrazolyl) Ketone Derivatives | Various weeds | High Herbicidal Activity | [6] |
Table 2: Herbicidal activity of related compounds.
Application in Insecticide Synthesis: Pyrazinamine Derivatives
The amine functionality of this compound can be derivatized through various reactions, such as reductive amination or coupling with other heterocyclic moieties, to produce compounds with potential insecticidal properties. The pyrazine core is present in some known insecticides, and the trifluoromethyl group is a common feature in modern insecticidal molecules.
Experimental Protocol: Synthesis of a Representative Pyrazinamine-based Insecticide Candidate
Objective: To synthesize a Schiff base derivative as a precursor to more complex insecticidal structures.
Materials:
-
This compound
-
A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, the Schiff base product may precipitate. Collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Figure 4: Logical steps for synthesizing insecticide candidates.
Expected Biological Activity
Trifluoromethyl-containing heterocyclic compounds, including those with pyridine and pyrimidine rings, have demonstrated excellent insecticidal activity against a range of pests.
| Compound Class | Target Pest | Activity Level | Reference |
| Trifluoromethyl Pyridine Derivatives containing 1,3,4-oxadiazole | Mythimna separata, Plutella xylostella | Good activity | [7] |
| Pyrimidin-4-amine Derivatives containing 1,2,4-oxadiazole | Mythimna separata | 100% activity at 500 mg L⁻¹ | [8] |
| Flupyrimin Analogs with Arylpyrazole Core | Plutella xylostella | Excellent activity | [9] |
| Piperazine-containing Heterocyclic Amides | Mythimna separata | Good activity | [10] |
Table 3: Insecticidal activity of related compounds.
Conclusion
This compound represents a highly promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its structural features suggest its potential for derivatization into a wide array of fungicidal, herbicidal, and insecticidal candidates. The provided protocols, based on established chemical transformations of analogous compounds, offer a solid starting point for the synthesis and evaluation of new agrochemical leads. The biological activity data from related compound classes further underscore the potential for discovering highly efficacious crop protection agents through the exploration of derivatives of this compound. Further research into the synthesis and biological screening of these derivatives is highly encouraged.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethyl)pyrazin-2-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(trifluoromethyl)pyrazin-2-amine as a key building block in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to serve as a practical guide for medicinal chemists and drug discovery scientists.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrazine scaffold is a privileged motif in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.
The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, membrane permeability, and binding affinity. This compound combines the advantageous features of the pyrazine core with the beneficial properties of the trifluoromethyl group, making it a highly valuable starting material for the synthesis of novel kinase inhibitors.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄F₃N₃ |
| Molecular Weight | 163.10 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, DMSO, and other common organic solvents |
| CAS Number | 1000018-88-1 |
Representative Application: Synthesis of a Gilteritinib Analog
Data Presentation: Kinase Inhibitory Profile of Gilteritinib
The following table summarizes the inhibitory activity of Gilteritinib against a panel of kinases, demonstrating its potency and selectivity. This data is representative of the type of information that would be generated for a novel inhibitor derived from this compound.
| Kinase Target | IC₅₀ (nM) | Cellular Process |
| FLT3 | 0.29 | Hematopoiesis, cell proliferation |
| AXL | 0.73 | Cell survival, proliferation, migration |
| ALK | >50% inhibition at 1 nM | Neuronal development, cell growth |
| LTK | >50% inhibition at 1 nM | Unknown |
| c-KIT | ~230 | Hematopoiesis, cell survival |
Data sourced from publicly available information on Gilteritinib.[3]
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on analogous chemical transformations.
Materials:
-
2-Amino-3-chloropyrazine
-
Trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane (TMSCF₃), sodium trifluoromethanesulfinate (CF₃SO₂Na))
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2-amino-3-chloropyrazine (1.0 eq), copper(I) iodide (0.1 eq), and potassium fluoride (2.0 eq).
-
Add dry DMF or DMSO to the flask.
-
To this suspension, add the trifluoromethylating agent (e.g., TMSCF₃, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Representative Synthesis of a Kinase Inhibitor from this compound
This protocol outlines a representative synthesis of a hypothetical kinase inhibitor, "Compound X," using this compound as the starting material. This synthesis is analogous to the preparation of other pyrazine-based kinase inhibitors.
Step 1: Amide Coupling
-
Dissolve this compound (1.0 eq) and a suitable carboxylic acid partner (1.1 eq) in an appropriate solvent such as DMF.
-
Add a coupling agent, for example, HATU (1.2 eq) or EDC/HOBt (1.2 eq each), to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the amide intermediate.
Step 2: Suzuki Coupling
-
To a reaction vessel, add the halogenated amide intermediate from Step 1 (1.0 eq), a boronic acid or ester coupling partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent mixture, for instance, 1,4-dioxane and water (4:1).
-
Degas the mixture with an inert gas for 15 minutes.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, "Compound X," by column chromatography or recrystallization.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to evaluate the inhibitory activity of a synthesized compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., FLT3, AXL)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., "Compound X")
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Synthetic workflow for a representative kinase inhibitor.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
References
Application Note: High-Throughput Screening for PI3Kα Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Audience: Researchers, scientists, and drug development professionals.
Topic: High-throughput screening (HTS) assays involving a representative amino-heterocyclic compound, 3-(Trifluoromethyl)pyrazin-2-amine.
Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently implicated in cancer.[1][2] This makes PI3K isoforms, particularly PI3Kα, prime targets for anticancer drug discovery. Small molecules containing trifluoromethyl-substituted amino-heterocyclic scaffolds have shown promise as kinase inhibitors. This application note provides a detailed protocol for a high-throughput screening campaign to identify inhibitors of PI3Kα using a robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) assay. While this protocol is broadly applicable, it is presented here in the context of screening a library that could include compounds such as this compound, a molecule with structural motifs common in modern medicinal chemistry.
Introduction to the PI3Kα Target
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that responds to external stimuli like growth factors to regulate essential cellular processes.[1][3][4] Class I PI3Ks catalyze the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT, which in turn modulates a host of effector proteins involved in cell cycle progression and survival.[1][4]
Mutations leading to the overactivation of the PI3Kα isoform are among the most common genomic abnormalities in various cancers, including breast and ovarian cancer.[1] Consequently, the development of selective PI3Kα inhibitors is a major focus of oncology research. High-throughput screening is a crucial first step in identifying novel chemical scaffolds that can modulate the activity of this enzyme.
Signaling Pathway Diagram
The diagram below illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling cascade.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
HTS Assay Principle
This protocol utilizes a competitive, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure PI3Kα activity. The assay quantifies the production of PIP3. In the absence of an inhibitor, PI3Kα phosphorylates a biotinylated-PIP2 substrate to produce biotinylated-PIP3. This product is detected by a complex of a Europium (Eu)-labeled anti-GST antibody, a GST-tagged PIP3-binding domain (PH domain), and Streptavidin-Allophycocyanin (SA-APC). When this complex forms, the excitation of the Europium donor leads to energy transfer to the APC acceptor, resulting in a high FRET signal.
When an active inhibitor like this compound is present, it blocks PI3Kα activity, leading to lower production of PIP3. This prevents the formation of the detection complex, resulting in a loss of energy transfer and a decreased FRET signal.[5]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| PI3Kα (human, recombinant) | MilliporeSigma | Enzyme |
| Biotinylated PIP2 Substrate | Echelon | Enzyme Substrate |
| ATP (ultra-pure) | Promega | Co-factor |
| HTRF Detection Kit (Eu-anti-GST, SA-APC) | Cisbio/Revvity | Detection Reagents |
| GST-tagged PH domain | In-house/Vendor | PIP3 binding protein |
| 384-well low-volume black plates | Greiner/Corning | Assay plates |
| Test Compound (e.g., 3-(TF)pyrazin-2-amine) | In-house library | Potential Inhibitor |
| DMSO (assay grade) | MilliporeSigma | Compound Solvent |
| DTT | MilliporeSigma | Reducing Agent |
| Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT) | In-house preparation | Buffer for enzymatic reaction |
Reagent Preparation
-
Kinase Reaction Buffer: Prepare a 1X working solution of the kinase reaction buffer and keep it on ice.
-
ATP Working Solution: Prepare a 4X concentrated ATP solution in the kinase reaction buffer. The final concentration in the assay should be at or near the Km of ATP for PI3Kα (typically 50-100 µM).
-
PI3Kα Enzyme Working Solution: Dilute the recombinant PI3Kα enzyme in cold kinase reaction buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate Working Solution: Prepare a 4X concentrated solution of biotinylated-PIP2 in the kinase reaction buffer. The final concentration is typically around 10 µM.
-
Compound Plates: Serially dilute the test compounds in DMSO. For a primary screen, a single final concentration (e.g., 10 µM) is used. Use an acoustic dispenser (like an ECHO) to transfer nanoliter volumes of compound stock into the 384-well assay plates.
-
Detection Mix: Prepare the HTRF detection mix according to the manufacturer's protocol, containing the Eu-anti-GST antibody, GST-PH domain, and SA-APC in the detection buffer (which includes EDTA to stop the reaction).
HTS Assay Protocol (384-well format)
The following steps are designed for a fully automated HTS workflow.[6][7]
-
Compound Dispensing: Add 50 nL of test compound solution in DMSO to the appropriate wells of a 384-well plate. For controls, add 50 nL of DMSO alone (negative control, 0% inhibition) or a known PI3Kα inhibitor like Wortmannin (positive control, 100% inhibition).
-
Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/substrate pre-mix (containing PI3Kα and biotin-PIP2) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of 2X ATP working solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the HTRF detection mix to all wells. The EDTA in the detection buffer will chelate Mg²⁺ and stop the enzymatic reaction.
-
Detection Incubation: Incubate the plate for 60 minutes to 2 hours at room temperature, protected from light, to allow the detection complex to form.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) with an excitation wavelength of 320-340 nm.
Experimental Workflow Diagram
Caption: High-Throughput Screening Experimental Workflow.
Data Presentation and Analysis
Calculations
-
HTRF Ratio: The raw data from the plate reader is used to calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
Percent Inhibition: The activity of the test compound is expressed as percent inhibition, calculated relative to the controls on each plate: % Inhibition = 100 x [1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos)] Where:
-
Ratio_compound is the HTRF ratio of the test well.
-
Ratio_neg is the average HTRF ratio of the negative control (DMSO) wells.
-
Ratio_pos is the average HTRF ratio of the positive control (Wortmannin) wells.
-
-
Z'-Factor: The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - [ (3 x SD_neg + 3 x SD_pos) / |Avg_neg - Avg_pos| ] Where:
-
SD is the standard deviation and Avg is the average of the control ratios.
-
Hit Identification and Confirmation
-
Primary Screen: Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits".
-
Dose-Response: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Confirmed hits should be validated in an alternative, label-free assay format (e.g., a luminescence-based assay that measures ATP consumption) to rule out compound interference with the HTRF assay components.
Representative Data Summary
The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis for selected compounds, including the test compound this compound.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Z'-Factor (Plate) | Notes |
| This compound | 78.2% | 1.25 | 0.78 | Identified as a potent primary hit. |
| Control Inhibitor (Wortmannin) | 98.5% | 0.005 | 0.78 | Positive control for potency. |
| Compound B | 12.5% | > 50 | 0.81 | Inactive in primary screen. |
| Compound C (PAINS candidate) | 65.1% | 8.7 | 0.75 | Hit, potential for non-specific activity.[9] |
| Compound D | 85.4% | 0.98 | 0.82 | Potent hit, selected for follow-up. |
Conclusion
This application note details a robust, automated HTRF-based high-throughput screening protocol for the discovery of novel PI3Kα inhibitors. The methodology provides a sensitive and reliable platform for screening large compound libraries to identify initial hits, such as those from a class of trifluoromethyl-substituted amino-heterocycles. The workflow, from assay principle to data analysis, is designed to be efficient and scalable, enabling the rapid identification of promising lead candidates for further development in oncology drug discovery programs.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. proteopedia.org [proteopedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A fully automated high-throughput workflow for 3D-based chemical screening in human midbrain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 3-(Trifluoromethyl)pyrazin-2-amine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
APN-024
Abstract
This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 3-(Trifluoromethyl)pyrazin-2-amine in plasma. Pyrazine derivatives are a significant class of N-heterocyclic compounds utilized in the development of pharmaceuticals. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate quantification of these compounds is crucial for pharmacokinetic and drug metabolism studies. The method outlined below utilizes a simple protein precipitation step for sample preparation and a C18 reversed-phase column for chromatographic separation, providing a reliable and efficient analytical workflow for researchers in drug discovery and development.
Introduction
Pyrazine and its derivatives are key structural motifs in a wide array of pharmacologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The trifluoromethyl (CF3) group is a common substituent in modern medicinal chemistry, known to improve key drug-like properties including metabolic stability and membrane permeability.[4] this compound is a pyrazine derivative that holds potential for pharmaceutical development, notably as an intermediate or a core structure in the synthesis of targeted therapies. For instance, structurally related 3-amino-pyrazine-2-carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation and differentiation, and a target in cancer therapy.[5][6]
Given the potential therapeutic relevance of trifluoromethyl-substituted pyrazines, a sensitive and specific analytical method is essential for their quantification in biological matrices to support preclinical and clinical development. This application note presents a detailed protocol for the determination of this compound in plasma using UPLC-MS/MS, a technique well-suited for the analysis of pharmaceutical compounds due to its high sensitivity and selectivity.
Experimental Protocol
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte specific (hypothetical values below) |
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 164.04 | 144.03 | 30 | 20 |
| This compound | 164.04 | 95.02 | 30 | 35 |
| Internal Standard (e.g., Diazepam-d5) | 290.10 | 198.10 | 40 | 25 |
Note: The MRM transitions provided are hypothetical and should be optimized for the specific instrument and analyte.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range appropriate for the expected sample concentrations should be established, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (RSD) should be ≤15% (≤20% for LLOQ).
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified FGFR signaling pathway and potential inhibition by pyrazine derivatives.
Conclusion
This application note provides a framework for the development and validation of a sensitive and selective UPLC-MS/MS method for the quantification of this compound in plasma. The described protocol, including a straightforward sample preparation and rapid chromatographic analysis, is suitable for high-throughput applications in a drug development setting. The successful implementation of this method will enable accurate characterization of the pharmacokinetic profile of this and other structurally related pyrazine derivatives.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of 3-(Trifluoromethyl)pyrazin-2-amine in Fluorescent Probe Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)pyrazin-2-amine is a heterocyclic amine containing a pyrazine core substituted with a trifluoromethyl group and an amino group. The pyrazine ring system is a well-known scaffold in the development of fluorescent materials due to its electron-deficient nature, which can be modulated to create donor-acceptor systems that often exhibit desirable photophysical properties. The trifluoromethyl group, a strong electron-withdrawing group, can further influence the electronic characteristics of the pyrazine ring, potentially leading to enhanced fluorescence quantum yields and altered emission wavelengths. The primary amino group provides a reactive handle for the facile synthesis of more complex molecular architectures, making this compound a potentially valuable building block for the creation of novel fluorescent probes for a variety of applications in research and drug development.
While the unique combination of a pyrazine ring, a trifluoromethyl group, and a reactive amine moiety suggests significant potential for this compound in the synthesis of fluorescent probes, a comprehensive review of the scientific literature did not yield specific examples of its application for this purpose. The following sections, therefore, present generalized protocols and potential synthetic strategies based on the known reactivity of similar heterocyclic amines and the principles of fluorescent probe design. These are intended to serve as a foundational guide for researchers interested in exploring the utility of this compound.
Potential Synthetic Applications and Protocols
The primary amino group of this compound is the key functional group for derivatization. It can readily participate in a variety of classical organic reactions to form larger, more conjugated systems that are often fluorescent.
Synthesis of Schiff Base Fluorescent Probes
One of the most straightforward methods to extend the conjugation of an aromatic amine is through the formation of a Schiff base (imine) by condensation with an aromatic aldehyde. The resulting C=N double bond extends the π-system, often leading to the emergence of fluorescence.
General Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add a substituted aromatic aldehyde (1.0 - 1.2 equivalents). The choice of aldehyde will significantly impact the photophysical properties of the final probe. Aldehydes bearing electron-donating groups (e.g., -OH, -N(CH₃)₂) are common choices for creating donor-acceptor fluorophores.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (a few drops), to the reaction mixture to facilitate the condensation.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Logical Workflow for Schiff Base Synthesis:
Caption: Workflow for synthesizing fluorescent Schiff base probes.
Synthesis of Pyrazine-Fused Heterocycles
Cyclocondensation reactions of 2-aminopyrazines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as pyrazino[1,2-a]pyrimidines. These rigid, planar structures often exhibit strong fluorescence.
General Experimental Protocol:
-
Reactant Mixture: In a suitable reaction vessel, combine this compound (1.0 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 - 1.5 equivalents).
-
Solvent and Catalyst: The reaction can be performed neat or in a high-boiling solvent like N,N-dimethylformamide (DMF) or acetic acid. A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is often required.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into ice-water to precipitate the crude product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Signaling Pathway for a Hypothetical Analyte-Responsive Probe:
If the synthesized probe is designed to detect a specific analyte (e.g., a metal ion or a reactive oxygen species), its fluorescence can be modulated through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). Below is a conceptual signaling pathway for a "turn-on" fluorescent probe based on the PET mechanism.
Catalytic Methods for the Functionalization of the Pyrazine Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of the pyrazine ring, a critical scaffold in numerous pharmaceuticals and functional materials. The methodologies outlined herein focus on modern catalytic techniques, including cross-coupling reactions and direct C-H functionalization, offering efficient and versatile strategies for the synthesis of complex pyrazine derivatives.
Introduction
The pyrazine nucleus is a prevalent structural motif in a wide array of biologically active compounds and functional materials. Its electron-deficient nature presents unique challenges and opportunities for synthetic chemists. Traditional methods for pyrazine functionalization often require harsh conditions and pre-functionalized substrates. However, the advent of modern transition-metal catalysis has revolutionized the approaches to modify the pyrazine core, enabling milder, more efficient, and regioselective transformations.[1] This guide details key catalytic methods, providing researchers with the necessary information to design and execute synthetic routes toward novel pyrazine-containing molecules.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.[2][3] Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings are among the most widely employed methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halopyrazine and an organoboron reagent. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. While iodopyrazines are the most reactive, chloropyrazines can also be effectively coupled using specialized catalyst systems.[4]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Halopyrazines
| Entry | Halopyrazine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | >95 | Adapted from[2] |
| 2 | 2-Bromopyrazine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 70 | [5] |
| 3 | 3-Bromopyrazine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | >70 | [5] |
| 4 | 2,5-Dibromo-3,6-dimethylpyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 24 | 85 | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
This protocol is adapted from a general procedure for the coupling of heteroaryl chlorides.[2]
-
Materials: 2-Chloropyrazine, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Cesium carbonate (Cs₂CO₃), Anhydrous 1,4-dioxane, Degassed water.
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halopyrazine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7][8] This reaction is instrumental in the synthesis of alkynylpyrazines, which are valuable intermediates in organic synthesis.
Quantitative Data for Sonogashira Coupling of Halopyrazines
| Entry | Halopyrazine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-3,6-dicarbonylpyrazine derivative | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 85 | [3] |
| 2 | 2,3-Dicyano-5,6-dichloropyrazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 24 | 92 | [6] |
| 3 | Iodopyrazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | - | Good | [9] |
| 4 | Aryl Bromide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₂NH | DMF | RT | 48-72 | - | Adapted from[10] |
Experimental Protocol: Sonogashira Coupling of a Halopyrazine with a Terminal Alkyne
This is a general procedure that can be adapted for various halopyrazines.[11][12]
-
Materials: Halopyrazine, Terminal alkyne, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N) or Diisopropylamine, Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halopyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[13][14] This method is known for its high reactivity and functional group tolerance.
Workflow for Negishi Coupling
Caption: General workflow for a Negishi cross-coupling reaction.
Quantitative Data for Negishi Coupling of Pyrazines
| Entry | Pyrazine Substrate | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,3-Dichloropyrazine | (CH₃)₂Zn | Pd(dppf)Cl₂ (5) | THF | 60 | 61 | [6] |
| 2 | Pyrazine triflate | Alkyl/Arylzinc halides | Pd(dba)₂/SPhos | THF | 60 | Good | [6] |
| 3 | Pyridyl Halide | Pyridyl Zinc Halide | Pd(PPh₃)₄ | THF | RT-Reflux | High | Adapted from[15] |
Experimental Protocol: Negishi Coupling of a Halopyrazine
This is a generalized protocol; specific conditions may vary based on the substrates.
-
Materials: Halopyrazine, Organozinc reagent (or prepared in situ from the corresponding organic halide and activated zinc), Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous THF.
-
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available):
-
Activate zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
-
To a suspension of activated zinc in anhydrous THF, add the organic halide and stir at the appropriate temperature until the organozinc reagent is formed.
-
-
Coupling Reaction:
-
To a solution of the halopyrazine and the palladium catalyst in anhydrous THF under an inert atmosphere, add the freshly prepared or commercial organozinc reagent.
-
Stir the reaction mixture at room temperature or with heating. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
-
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of the pyrazine ring.[16][17] This strategy allows for the direct formation of C-C or C-heteroatom bonds at the C-H positions of the pyrazine core.
Iron-Catalyzed C-H Arylation
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for C-H functionalization. Iron-catalyzed C-H arylation of pyrazines with arylboronic acids provides an efficient route to arylated pyrazines.[2][11][16]
Logical Relationship in Iron-Catalyzed C-H Arylation
References
- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. scholars.uky.edu [scholars.uky.edu]
- 17. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Design of Covalent Inhibitors Utilizing a 3-(Trifluoromethyl)pyrazin-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The 3-(trifluoromethyl)pyrazin-2-amine scaffold is an attractive starting point for the design of novel therapeutics, particularly covalent inhibitors. Covalent inhibitors offer the potential for increased potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent binders. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of covalent inhibitors based on the this compound core, drawing upon established methodologies for related pyrazine-based covalent inhibitors.
Covalent inhibitors typically consist of a recognition element that directs the molecule to the target protein and a reactive "warhead" that forms a covalent bond with a nucleophilic amino acid residue, such as cysteine, serine, or lysine, within the active site. The pyrazine ring system can serve as a versatile scaffold for orienting these functionalities and achieving high target specificity.
Design Strategy for Covalent Inhibitors
The design of a covalent inhibitor using the this compound scaffold involves a multi-step process that begins with identifying a suitable protein target and culminates in the synthesis and evaluation of the final compound.
A generalized workflow for this process is outlined below:
Case Study: Pyrazine-Based Covalent Inhibitors
While specific examples of covalent inhibitors directly derived from this compound are not extensively documented in publicly available literature, the broader class of pyrazine-containing compounds serves as an excellent proxy for illustrating the principles of their design and evaluation. Recent studies have highlighted the utility of the pyrazine scaffold in developing potent and selective covalent inhibitors for various targets, including thrombin and Fibroblast Growth Factor Receptors (FGFRs).
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazine-based inhibitors.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 13a | Thrombin | Enzyme Activity | 0.7 | [1][2] |
| 13b | Thrombin | Enzyme Activity | 0.8 | [1][2] |
| 18i | FGFR1 | Kinase Assay | 380 | [3][4] |
| 18i | FGFR2 | Kinase Assay | 380 | [3][4] |
| 18i | FGFR3 | Kinase Assay | - | [3][4] |
| 18i | FGFR4 | Kinase Assay | - | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of a Generic 3-Amino-Pyrazine-2-Carboxamide Covalent Inhibitor
This protocol is adapted from the synthesis of 3-amino-pyrazine-2-carboxamide derivatives and can be modified for the incorporation of a covalent warhead.[3][4]
Materials:
-
3-Amino-6-bromo-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide (starting material)
-
Acryloyl piperazine (or other warhead-containing amine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of 3-amino-6-bromo-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide in anhydrous 1,4-dioxane, add the warhead-containing amine (e.g., acryloyl piperazine), palladium catalyst, ligand, and base.
-
Degas the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the final covalent inhibitor.
Protocol 2: Enzyme Kinetics Assay to Determine IC50
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a covalent inhibitor.
Materials:
-
Target enzyme (e.g., Thrombin, FGFR kinase)
-
Substrate for the enzyme (e.g., chromogenic or fluorogenic substrate)
-
Assay buffer (specific to the enzyme)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer and the target enzyme.
-
Add the serially diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Mass Spectrometry to Confirm Covalent Adduct Formation
This protocol outlines the general steps to confirm the covalent binding of an inhibitor to its target protein using intact protein mass spectrometry.[5][6]
Materials:
-
Target protein
-
Test inhibitor
-
Incubation buffer
-
Mass spectrometer (e.g., ESI-QTOF)
-
Desalting column (optional)
Procedure:
-
Incubate the target protein with an excess of the test inhibitor in the incubation buffer for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
As a control, incubate the protein with DMSO alone under the same conditions.
-
(Optional) Remove excess, unbound inhibitor using a desalting column.
-
Analyze the samples by intact protein mass spectrometry.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein.
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms the formation of a covalent adduct.
Signaling Pathway Visualization
Many kinase inhibitors, including those based on a pyrazine scaffold, target key signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in drug discovery.
Inhibitors targeting kinases within this pathway, such as PI3K or mTOR, can block downstream signaling, thereby inhibiting cell growth and proliferation.[7][8][9] The this compound scaffold can be elaborated to generate inhibitors that covalently target specific kinases in this and other critical signaling cascades.
Conclusion
The this compound scaffold represents a promising starting point for the rational design of novel covalent inhibitors. By combining this versatile core with appropriate reactive warheads, researchers can develop potent and selective modulators of a wide range of protein targets. The protocols and design considerations outlined in these application notes provide a framework for the synthesis, characterization, and biological evaluation of such compounds, paving the way for the discovery of next-generation therapeutics.
References
- 1. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 7. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-(Trifluoromethyl)pyrazin-2-amine
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for the preparation of this compound. The first involves the synthesis of a 3-(trifluoromethyl)pyrazine-2-carboxylic acid derivative followed by a rearrangement reaction (e.g., Curtius, Hofmann, or Schmidt). The second approach is a direct amination of a 2-halo-3-(trifluoromethyl)pyrazine precursor, such as through a Buchwald-Hartwig amination or high-pressure ammonolysis.
Q2: I am having trouble with the first step, the synthesis of the pyrazine ring. What are some common issues?
A2: Low yields in the initial pyrazine synthesis can often be attributed to suboptimal reaction conditions, purity of starting materials, or incomplete oxidation of the dihydropyrazine intermediate. It is crucial to use pure starting materials, such as α-amino ketones or α-diketones and diamines, as impurities can lead to unwanted side reactions.
Q3: My rearrangement reaction (Curtius, Hofmann, or Schmidt) to form the amine is not working well. What should I check?
A3: Issues with these rearrangement reactions often stem from incomplete formation of the reactive intermediate (acyl azide, N-haloamide, or acylium ion), degradation of the starting material or product under the reaction conditions, or inefficient trapping of the isocyanate intermediate. Careful control of temperature, reaction time, and reagent stoichiometry is critical. For the Curtius rearrangement, ensuring the complete conversion of the carboxylic acid to the acyl azide is a key step.
Q4: What are the challenges with the direct amination of 2-chloro-3-(trifluoromethyl)pyrazine?
A4: Direct amination methods can be challenging due to the electron-deficient nature of the pyrazine ring, which is further deactivated by the trifluoromethyl group. High temperatures and pressures may be required for ammonolysis, which can lead to side reactions.[1] For Buchwald-Hartwig amination, catalyst and ligand selection are critical for achieving good yields, and optimization of the base and solvent system is often necessary.[2][3]
Troubleshooting Guides
Route 1: Synthesis via 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid and Rearrangement
This route typically involves two key stages: formation of the pyrazine carboxylic acid and its conversion to the amine.
Stage 1: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
This precursor can be synthesized from ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate.
Experimental Protocol: To a stirred mixture of pyridine, an acid catalyst (e.g., pyridine hydrochloride), ethylenediamine, and triethyl phosphite at 0°C, add ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. The mixture is stirred at 0°C for 1 hour and then at room temperature for 14-22 hours. After cooling back to 0°C, bromine is added dropwise for the final aromatization step.
| Parameter | Recommended Condition |
| Starting Material | Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate |
| Reagents | Pyridine, Pyridine hydrochloride, Ethylenediamine, Triethyl phosphite, Bromine |
| Temperature | 0°C initially, then room temperature, and finally 0°C for bromination |
| Reaction Time | 15-24 hours |
| Typical Yield | 25-51% |
Data compiled from patent WO2018041853A1.[4]
Troubleshooting for Stage 1:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Pyrazine Ester | Incomplete reaction. | Increase reaction time at room temperature. Ensure efficient stirring. |
| Degradation of starting material or product. | Maintain strict temperature control, especially during the initial and final steps. | |
| Suboptimal reagent stoichiometry. | Carefully control the molar ratios of all reagents. | |
| Formation of Side Products | Impure starting materials. | Purify the ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate before use. |
| Uncontrolled temperature. | Ensure the reaction is adequately cooled during exothermic additions. |
Stage 2: Conversion of Carboxylic Acid Derivative to Amine
This can be achieved via Curtius, Hofmann, or Schmidt rearrangement. The general workflow involves the formation of a reactive intermediate that rearranges to an isocyanate, which is then hydrolyzed to the amine.
Conceptual Workflow for Curtius Rearrangement:
References
- 1. CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
Technical Support Center: Purification of Trifluoromethylated Pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trifluoromethylated pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethylated pyrazines?
A1: The primary purification techniques for trifluoromethylated pyrazines include:
-
Column Chromatography: Widely used for separating the target compound from reaction byproducts and unreacted starting materials. Common stationary phases include silica gel.[1][2]
-
Recrystallization: Effective for obtaining high-purity solid trifluoromethylated pyrazines. The choice of solvent is critical for successful crystallization.[3][4]
-
Liquid-Liquid Extraction (LLE): Often employed as an initial purification step to separate the desired pyrazine from an aqueous reaction mixture.[1][4]
-
Distillation: Suitable for volatile trifluoromethylated pyrazines, effectively removing non-volatile impurities.[1][5]
Q2: What are common impurities encountered in the synthesis of trifluoromethylated pyrazines?
A2: Impurities can vary depending on the synthetic route. However, some common byproducts include:
-
Positional Isomers: Structurally similar isomers can form, which are often difficult to separate due to their similar physicochemical properties.[6]
-
Imidazole Derivatives: Depending on the reaction conditions and starting materials, imidazole byproducts may be formed.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Over-chlorinated or Incompletely Fluorinated Byproducts: In syntheses involving chlorination and fluorination steps, byproducts with varying degrees of halogenation can be present.[7]
Q3: How does the trifluoromethyl group affect the purification process?
A3: The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can influence the polarity and solubility of the pyrazine derivative.[5][8] This can necessitate adjustments to standard purification protocols, such as the choice of chromatography eluents or recrystallization solvents. The presence of the trifluoromethyl group can also impact the stability of the molecule under certain conditions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of trifluoromethylated pyrazines.
Problem 1: Low recovery after Liquid-Liquid Extraction (LLE).
-
Possible Cause: Insufficient extraction efficiency.
-
Solution:
-
Multiple Extractions: Perform multiple extractions with fresh portions of the organic solvent to ensure complete transfer of the pyrazine from the aqueous phase.[1][4]
-
Solvent Selection: The choice of extraction solvent is critical. While solvents like methyl-t-butyl ether (MTBE) and ethyl acetate are effective, they may also co-extract polar impurities. Hexane can be a more selective solvent for extracting pyrazines while leaving polar impurities like imidazoles in the aqueous phase.[1][4]
-
pH Adjustment: The solubility of pyrazine derivatives can be pH-dependent. Adjusting the pH of the aqueous layer may improve extraction efficiency.
-
Problem 2: Difficulty in separating the trifluoromethylated pyrazine from a byproduct with similar polarity by column chromatography.
-
Possible Cause: Co-elution of the product and impurity.[6]
-
Solution:
-
Optimize Mobile Phase: A systematic optimization of the mobile phase is crucial.[2]
-
Gradient Elution: Employ a shallow gradient of a more polar solvent to improve the resolution of closely eluting compounds.[2]
-
Solvent System: Experiment with different solvent systems. A common eluent system is a mixture of hexane and ethyl acetate.[1][5] Varying the ratio can significantly impact separation.
-
-
Stationary Phase Selection: If standard silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
Sample Loading: Avoid overloading the column, as this can lead to band broadening and poor separation.[2]
-
Problem 3: The trifluoromethylated pyrazine oils out during recrystallization.
-
Possible Cause: The compound's melting point is below the boiling point of the solvent, or the cooling rate is too rapid.
-
Solution:
-
Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[4][9] For polar fluorinated molecules, solvents like dichloromethane, THF, water, and hexanes can be considered.[3]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of crystals rather than an oil.[4] Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
-
Use a Solvent Mixture: A two-solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Problem 4: Degradation of the product during purification.
-
Possible Cause: Instability of the trifluoromethylated pyrazine under the purification conditions.
-
Solution:
-
Mild Conditions: Use milder purification techniques where possible. For example, avoid unnecessarily high temperatures during distillation or prolonged exposure to strong acids or bases during workup.
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Stability Studies: Conduct small-scale stability studies to determine the compound's tolerance to different solvents, pH values, and temperatures. The trifluoromethoxy group, for instance, can be less stable in certain positions on the aromatic ring.[5]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Trifluoromethylated Pyrazines
| Purification Technique | Common Application | Advantages | Common Pitfalls & Disadvantages |
| Column Chromatography | Separation from reaction byproducts.[1][2] | High purity achievable; versatile for a range of compounds. | Co-elution of isomers or compounds with similar polarity; potential for sample degradation on the stationary phase.[2][6] |
| Recrystallization | Final purification of solid compounds.[4] | Can yield highly pure crystalline material; cost-effective. | Oiling out; low recovery if the compound is moderately soluble at low temperatures; finding a suitable solvent can be challenging.[4] |
| Liquid-Liquid Extraction | Initial workup to remove water-soluble impurities.[1][4] | Simple and quick for initial cleanup. | Incomplete extraction leading to low recovery; co-extraction of impurities.[1][4] |
| Distillation | Purification of volatile liquid compounds.[1][5] | Effective for removing non-volatile impurities. | Not suitable for non-volatile or thermally labile compounds; may not separate compounds with close boiling points. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of a Trifluoromethylated Pyrazine Derivative
This protocol is a general guideline and may require optimization for specific compounds.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude trifluoromethylated pyrazine in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common starting eluent mixture is hexane/ethyl acetate (e.g., 10:1 v/v).[5]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or another appropriate analytical technique.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Trifluoromethylated Pyrazine
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[4][9] Common solvent systems for fluorinated molecules include dichloromethane/hexanes or THF/water.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of trifluoromethylated pyrazines.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)pyrazin-2-amine
Welcome to the technical support resource for the synthesis of 3-(Trifluoromethyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answer frequently asked questions, and offer detailed experimental protocols related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and its precursors?
A1: The synthesis of this compound typically involves the construction of the pyrazine ring followed by functional group manipulations. A practical approach involves synthesizing an ester precursor, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, which can then be converted to the desired amine. One published synthesis for this ester starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which is first nitrosated to form an oxime. This intermediate is then reacted with ethylenediamine and a phosphite reagent to yield the pyrazine ring.[1] The subsequent conversion of the ester to the amine can be achieved through standard methods such as hydrolysis to the carboxylic acid followed by a Curtius, Schmidt, or Hofmann rearrangement.
Q2: Why is my overall yield of this compound consistently low?
A2: Low yields can arise from several factors throughout the synthesis. Common causes include:
-
Suboptimal Reaction Conditions: Pyrazine syntheses are often sensitive to temperature, solvent, and reaction time.[2] Harsh conditions can lead to the degradation of starting materials or the final product.[3]
-
Purity of Starting Materials: Impurities in the initial reactants, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or ethylenediamine, can lead to significant side reactions.[2]
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the aromatic ring. If this step is incomplete, the final product will be a mixture, reducing the yield of the desired pyrazine.[2]
-
Side Reactions: The trifluoromethyl group makes adjacent carbonyl carbons highly electrophilic and susceptible to base-induced side reactions, such as disproportionation and cleavage, which consume starting materials.[1]
Q3: What are the most common impurities or byproducts I might encounter?
A3: During the synthesis, several impurities can form:
-
Dihydropyrazine Intermediates: Incomplete oxidation will leave dihydropyrazine species in your crude product.[2]
-
Disproportionation Products: Base-sensitive starting materials like 2-monohalogenated 4,4,4-trifluoro-3-oxobutanoates can disproportionate into non-halogenated and di-halogenated ketoesters.[1]
-
Cleavage Products: The same sensitive ketoesters can be cleaved by amines to form trifluoroacetamides and other fragments.[1]
-
Isomeric Pyrazines: Depending on the symmetry of the starting materials and reaction conditions, the formation of regioisomers is possible.
Q4: How can I effectively purify the final -amine product?
A4: Purification strategies depend on the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the target compound from byproducts and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing impurities. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Distillation: For volatile pyrazine derivatives, distillation can be used to separate them from non-volatile impurities.[2]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis shows only starting materials or trace amounts of product after the expected reaction time.
-
Possible Causes:
-
Reaction temperature is too low.
-
Incorrect solvent was used, leading to poor solubility or reactivity.
-
Key reagents (e.g., phosphite, base) have degraded due to improper storage.[3]
-
-
Solutions:
-
Systematically increase the reaction temperature in small increments.
-
Ensure all reagents are fresh and handled under appropriate conditions (e.g., anhydrous, inert atmosphere).
-
If using a literature procedure, verify that the solvent and base are correct and of sufficient purity.
-
Problem 2: Complex Product Mixture with Multiple Spots on TLC
-
Symptom: The crude reaction mixture shows multiple product spots on TLC, making purification difficult.
-
Possible Causes:
-
Solutions:
-
Lower the reaction temperature or shorten the reaction time.
-
Ensure high-purity starting materials to minimize side reactions initiated by contaminants.[2]
-
Consider using milder reagents or a different synthetic route if decomposition is severe.
-
Problem 3: Presence of Dihydropyrazine Impurity in the Final Product
-
Symptom: NMR or Mass Spectrometry data indicates the presence of a compound with two additional protons compared to the target pyrazine.
-
Possible Cause: The oxidation of the dihydropyrazine intermediate to the aromatic pyrazine is incomplete.[2]
-
Solutions:
-
Introduce an explicit oxidation step. This can be as simple as bubbling air through the reaction mixture or adding a chemical oxidant like manganese dioxide (MnO₂).
-
In some cases, an oxidant like bromine is used after the initial cyclization.[4]
-
Increase the time or temperature of the oxidation step to drive the reaction to completion.
-
Data Presentation
The following table summarizes yields for the synthesis of a key precursor, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, under various conditions, which can serve as a benchmark for optimizing your reaction.
| Acid Catalyst | Phosphite Reagent | Base | Oxidizing Agent | Yield (%) | Reference |
| Benzoic Acid | Triethyl Phosphite | Pyridine | Bromine | 39% | [4] |
| Formic Acid | Triethyl Phosphite | Pyridine | Bromine | 32% | [4] |
| Dichloroacetic Acid | Triethyl Phosphite | Pyridine | Bromine | 46% | [4] |
| N-Hydroxysuccinimide | Triethyl Phosphite | Pyridine | Bromine | 15% | [4] |
| Benzoic Acid | Trimethyl Phosphite | 3-Picoline | (Not specified, likely air) | (Not specified, but successful synthesis) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate (Precursor)
This protocol is adapted from a published procedure and serves as a critical first step towards the target amine.[1]
Materials:
-
Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (oxime intermediate)
-
Ethylenediamine
-
Benzoic Acid
-
3-Picoline (or Pyridine)
-
Trimethyl Phosphite
-
Suitable solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (approx. 1.1 equivalents) and ethylenediamine (1.3 equivalents) in the chosen solvent.
-
Stir the mixture. A precipitate may form.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethyl phosphite (1.4 equivalents) to the cooled mixture.
-
Slowly add a solution of the crude oxime intermediate (1.0 equivalent) in 3-picoline (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.
-
Gently heat the mixture to 70 °C for 30 minutes to ensure completion of the cyclization and oxidation.
-
Cool the reaction mixture, proceed with an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pure ester.
Protocol 2: General Conversion of Ester to this compound
This is a general outline, and specific conditions must be optimized.
-
Saponification: Hydrolyze the ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture to yield 3-(trifluoromethyl)pyrazine-2-carboxylic acid.
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Curtius Rearrangement:
-
React the acid chloride with sodium azide (NaN₃) to form an acyl azide. Caution: Acyl azides can be explosive and must be handled with extreme care.
-
Gently heat the acyl azide in an inert solvent (e.g., toluene). It will rearrange to an isocyanate, losing N₂ gas.
-
Quench the isocyanate with aqueous acid to hydrolyze it to the target amine, this compound.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Side reactions of a key trifluoromethylated intermediate.[1]
References
Technical Support Center: Synthesis of 3-(Trifluoromethyl)pyrazin-2-amine
Welcome to the technical support resource for the synthesis of 3-(Trifluoromethyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, presented in a direct question-and-answer format.
Question: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can originate from several factors. Consider the following common issues and their solutions:
-
Suboptimal Reaction Conditions: The condensation and subsequent oxidation steps are often sensitive to temperature, pressure, and reaction time.[1] Harsh conditions can lead to the degradation of starting materials or the final product.[1][2]
-
Solution: Systematically optimize reaction parameters. Create a design of experiments (DoE) to test a range of temperatures, reaction times, and solvent polarities.
-
-
Purity of Starting Materials: Impurities in precursors, such as the trifluoromethylated 1,2-dicarbonyl compound or the amine source, can lead to significant side reactions and the formation of byproducts.[1]
-
Solution: Ensure the purity of your starting materials using techniques like NMR or GC/MS before starting the reaction. If necessary, purify reagents via distillation or recrystallization.
-
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the aromatic pyrazine ring.[1] If this step is inefficient, the final product will be a mixture, reducing the yield of the desired compound.
-
Solution: Experiment with different oxidizing agents (e.g., MnO₂, air, or copper catalysts).[3] Ensure the chosen oxidant is compatible with the trifluoromethyl group and monitor the reaction progress by TLC or LC/MS to confirm the complete consumption of the dihydropyrazine intermediate.
-
-
Side Reactions: The formation of unwanted side products, such as imidazoles, can consume reagents and lower the overall yield.[1]
-
Solution: Adjust the stoichiometry of the reactants. Sometimes, a slow addition of one reagent to the other can minimize side product formation. Changing the solvent or reaction temperature can also alter the reaction pathway to favor the desired product.
-
Question: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Answer: Byproduct formation is a common challenge. Identification is the first step toward minimization.
-
Identification: Use analytical techniques like GC/MS and NMR to identify the structure of the main byproducts. Compare the spectral data with known pyrazine-related impurities.
-
Minimization Strategies:
-
Control Stoichiometry: Ensure precise molar ratios of your reactants. An excess of the amine or dicarbonyl component can lead to different side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the activation of pathways leading to byproducts.
-
pH Control: The pH of the reaction medium can be critical, especially during condensation. The use of buffers or non-nucleophilic bases might be necessary to maintain optimal conditions.
-
Question: The purification of the final product is challenging due to persistent impurities. What are the most effective purification methods?
Answer: The presence of a trifluoromethyl group and an amine group gives the molecule specific polarity characteristics. A multi-step purification strategy may be necessary.
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Use silica gel for standard purifications. If the compound is basic, consider using alumina or treating the silica with a small amount of triethylamine in the eluent to prevent streaking.
-
Mobile Phase: A gradient of hexane/ethyl acetate is a common starting point.[4] The addition of a small percentage of methanol or dichloromethane may be required to elute the product.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[2]
-
Solvent Selection: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexane) to find one in which the product is soluble when hot but sparingly soluble when cold.
-
-
Acid-Base Extraction: The basic amine group allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for pyrazine synthesis?
A1: The most common route is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[2] This reaction first forms a dihydropyrazine intermediate, which is subsequently oxidized to yield the aromatic pyrazine ring.[1] Variations like the Gutknecht and Staedel–Rugheimer syntheses are also well-established methods.[3]
Q2: Why is the trifluoromethyl (CF₃) group a desirable substituent in drug development?
A2: The trifluoromethyl group is considered a privileged substituent in medicinal chemistry. Its introduction into a molecule can significantly enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter pharmacokinetic properties, often leading to improved biological activity.[4][5]
Q3: Can I use milder conditions for the synthesis?
A3: Yes, modern organometallic catalysis offers milder alternatives. For instance, methods like the Buchwald-Hartwig amination can be adapted to form C-N bonds under less harsh conditions than traditional condensation reactions, which could be a strategy for introducing the amine group onto a pre-formed trifluoromethylated pyrazine ring.[6]
Data Presentation: Reaction Parameter Optimization
The following table summarizes optimization data for a representative trifluoromethylated heterocycle synthesis, illustrating how reaction conditions can impact yield. This should serve as a guide for your own optimization studies.
| Entry | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-dichloro-4-(trifluoromethyl)pyridine | THF / aq. NH₃ | 150 | 6 | 71.9 | [6] |
| 2 | 3-aminoindazole & ethyl 4,4,4-trifluoroacetoacetate | MeOH/H₃PO₄ | Reflux | 24 | 70 | [7] |
| 3 | 3-aminoindazole & ethyl 4,4,4-trifluoroacetoacetate | MeOH/AcOH | Reflux | 24 | 39 | [7] |
| 4 | 2a (3-Trifluoromethylpyrazoline) | DMSO | Ambient | 48 | 95 | [8] |
| 5 | 2a (3-Trifluoromethylpyrazoline) | Hexane | Ambient | 48 | 93 | [8] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure based on established pyrazine synthesis methodologies and should be adapted and optimized for specific laboratory conditions.
1. Reagents and Materials:
-
1,1,1-Trifluoro-2,3-butanedione (or a suitable precursor)
-
Ammonium acetate or another amine source
-
Manganese dioxide (MnO₂) or another suitable oxidant
-
Ethanol or another suitable protic solvent
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
2. Reaction Procedure (Condensation and Cyclization):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the trifluoromethylated 1,2-dicarbonyl precursor (1.0 eq) in ethanol.
-
Add the amine source (e.g., ammonium acetate, 2.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Oxidation:
-
Cool the reaction mixture to room temperature.
-
Add the oxidizing agent (e.g., activated MnO₂, 5.0 eq) in portions. Caution: The addition may be exothermic.
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress should again be monitored by TLC to observe the formation of the aromatic pyrazine product.
4. Workup and Isolation:
-
Once the oxidation is complete, filter the reaction mixture through a pad of Celite to remove the oxidant. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 70:30 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for experiments involving 3-(Trifluoromethyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experimental work with this compound, presented in a question-and-answer format.
Synthesis
Question 1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of pyrazine derivatives, including this compound, can be attributed to several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: The condensation reaction to form the pyrazine ring is sensitive to temperature, solvent, and catalyst.[1] The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the pyrazine ring, making reactions more challenging.[2]
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Optimal temperatures for pyrazine synthesis can range from ambient to elevated temperatures (e.g., 40-100 °C), depending on the specific precursors.[2]
-
Solvent: The choice of solvent is critical. Anhydrous and degassed solvents like toluene or dioxane are often used.[2]
-
Catalyst/Base: For coupling reactions leading to amination, ensure the use of an appropriate catalyst (e.g., Palladium-based) and a suitable base (e.g., sodium or lithium tert-butoxide).[2] The purity and activity of the catalyst are paramount.
-
-
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product.
-
Troubleshooting: Ensure the purity of precursors, such as the corresponding chlorinated or brominated pyrazine and the amine source, through appropriate purification techniques like distillation or recrystallization before use.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Side Reactions: The formation of side products is a common issue.
-
Troubleshooting:
-
Hydrodehalogenation: In cross-coupling reactions, the halogenated precursor might be reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using high-purity reagents.[2]
-
Dimerization or Polymerization: Undesired self-coupling of starting materials or products can occur. Adjusting reactant concentrations and the rate of addition of reagents can sometimes mitigate these side reactions.
-
-
Question 2: I am observing the formation of unexpected byproducts. What are they likely to be and how can I avoid them?
Answer: The trifluoromethyl group can influence the regioselectivity of reactions. Common side products can include isomers or products from reactions at other positions on the pyrazine ring.
-
Troubleshooting:
-
Characterization: Isolate the main byproduct and characterize it using spectroscopic methods (NMR, MS) to understand its structure. This will provide clues about the competing reaction pathway.
-
Reaction Conditions: Modifying the reaction temperature, solvent polarity, or the steric bulk of the catalyst/reagents can sometimes favor the formation of the desired product.
-
Purification
Question 3: I am having difficulty purifying this compound by column chromatography. What can I do?
Answer: Purification of fluorinated and amino-substituted heterocycles can be challenging due to their polarity and potential for interaction with the stationary phase.
-
Troubleshooting:
-
Solvent System: A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. A gradual increase in the polarity of the eluent is often effective.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase stationary phase (e.g., C18).
-
Tailing: Amines often tail on silica gel. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper peaks and better separation.
-
Question 4: Can I purify this compound by recrystallization?
Answer: Recrystallization can be an effective purification method if a suitable solvent is found.
-
Troubleshooting:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the precipitation of an impure amorphous solid.[3]
-
Handling and Storage
Question 5: How should I store this compound to ensure its stability?
Answer: Amino-substituted heterocycles can be sensitive to light, air, and moisture. The trifluoromethyl group generally enhances the chemical stability of the molecule.[4]
-
Storage Recommendations:
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is recommended.[2]
-
Experimental Protocols
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a general approach can be inferred from the synthesis of similar compounds, such as trifluoromethyl-substituted amino-pyridines and other pyrazine derivatives. The most plausible synthetic routes would involve the amination of a pre-functionalized pyrazine.
General Synthetic Approach: Nucleophilic Aromatic Substitution
This approach would involve the reaction of a suitable 2-halo-3-(trifluoromethyl)pyrazine with an ammonia source.
-
Starting Materials: 2-Chloro-3-(trifluoromethyl)pyrazine or 2-Bromo-3-(trifluoromethyl)pyrazine, Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonia surrogate).
-
Reaction Conditions: This type of reaction often requires elevated temperatures and pressures, typically carried out in a sealed vessel or an autoclave. The choice of solvent can vary, with polar aprotic solvents like DMF or DMSO, or alcohols being common.
-
Work-up and Purification: The reaction mixture would typically be cooled, and the product extracted with an organic solvent. Purification would then be carried out by column chromatography or recrystallization as described in the troubleshooting section.
Data Presentation
As specific quantitative data for the synthesis of this compound was not available in the search results, the following table provides a template for recording and comparing experimental results.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2-Chloro-3-(trifluoromethyl)pyrazine | 2-Chloro-3-(trifluoromethyl)pyrazine | 2-Bromo-3-(trifluoromethyl)pyrazine |
| Amine Source | 28% Aqueous Ammonia | Ammonia in Dioxane | Sodium Amide |
| Solvent | Dioxane | Dioxane | Toluene |
| Temperature (°C) | 120 | 150 | 100 |
| Reaction Time (h) | 12 | 12 | 24 |
| Yield (%) | Record Yield | Record Yield | Record Yield |
| Purity (by HPLC/NMR) | Record Purity | Record Purity | Record Purity |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 3-(Trifluoromethyl)pyrazin-2-amine in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 3-(Trifluoromethyl)pyrazin-2-amine and similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?
A1: For a compound containing a basic amine group like this compound, the first and often simplest approach is pH adjustment.[1][][3] Lowering the pH of your aqueous medium with a suitable acid will protonate the amine group, forming a more soluble salt.
Q2: How do I perform a pH adjustment to improve solubility?
A2: To improve the solubility of your compound through pH adjustment, you can follow a systematic approach. Start by preparing a slurry of the compound in deionized water or your desired buffer. Then, incrementally add a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and observing for dissolution. It is crucial to determine the pH at which your compound fully dissolves. However, be mindful that extreme pH values may not be suitable for all experimental systems.[1][][3]
Q3: I have tried pH adjustment, but the solubility is still insufficient, or the required pH is not compatible with my experiment. What are my other options?
A3: If pH adjustment alone is not sufficient, you can explore several other formulation strategies. These include the use of co-solvents, cyclodextrins, solid dispersions, and nanosuspensions.[4][5][6] The choice of method will depend on the required solubility enhancement, the intended application, and the physicochemical properties of your compound.
Q4: Can I combine different solubility enhancement techniques?
A4: Yes, combining techniques is a common and often effective strategy. For instance, pH adjustment can be used in conjunction with co-solvents for a synergistic effect on solubility.[1][7] Similarly, a formulation could involve creating a solid dispersion that is then suspended in a vehicle containing a surfactant.
Solubility Enhancement Strategies: Data & Protocols
Below are detailed descriptions of common solubility enhancement techniques, including illustrative data and experimental protocols.
pH Adjustment
As this compound possesses a basic amine functional group, its aqueous solubility is expected to be pH-dependent. By lowering the pH, the amine group becomes protonated, forming a more polar and thus more soluble salt.
Illustrative Solubility Data for a Weakly Basic Compound:
| pH | Illustrative Solubility (mg/mL) |
| 7.4 | < 0.01 |
| 5.0 | 0.5 |
| 3.0 | 10 |
| 1.2 | > 50 |
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 3.0, 5.0, 7.4).
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for pH adjustment to enhance solubility.
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[8][9][10]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)[]
Illustrative Solubility Data in Co-solvent Systems:
| Co-solvent System (v/v) | Illustrative Solubility (mg/mL) |
| Water | < 0.01 |
| 20% Ethanol in Water | 0.2 |
| 40% PEG 400 in Water | 1.5 |
| 20% PG / 20% Ethanol in Water | 2.8 |
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Co-solvent Mixtures: Prepare various mixtures of the chosen co-solvent(s) with water (e.g., 10%, 20%, 40% v/v).
-
Equilibration: Add an excess amount of this compound to each co-solvent mixture.
-
Shaking/Stirring: Agitate the samples at a constant temperature until equilibrium is reached.
-
Sample Collection and Preparation: Collect and filter the samples as described for the pH-dependent solubility study.
-
Quantification: Analyze the drug concentration in the filtrate via HPLC or a similar method.
Caption: Mechanism of co-solvency for solubility enhancement.
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[5][11][12][13] This can lead to improved wettability and faster dissolution.
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEGs)
-
Soluplus®
Illustrative Dissolution Rate Enhancement:
| Formulation | Time to 80% Dissolution (minutes) |
| Pure Drug | > 120 |
| Solid Dispersion (1:5 drug-to-PVP K30 ratio) | 15 |
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, and gently mill it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Nanosuspensions
A nanosuspension is a colloidal dispersion of the pure drug in an aqueous vehicle, with a particle size in the nanometer range.[14][15][16] The reduction in particle size leads to an increased surface area, which in turn enhances the dissolution rate.
Illustrative Impact of Particle Size on Dissolution:
| Particle Size | Dissolution Rate (mg/L/min) |
| 10 µm (Micronized) | 5 |
| 200 nm (Nanosuspension) | 150 |
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Pre-suspension: Disperse the micronized this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Milling: Transfer the pre-suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Size Reduction: Mill the suspension for a sufficient duration to achieve the desired particle size. Monitor the particle size periodically using a laser diffraction or dynamic light scattering instrument.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and dissolution behavior.
Caption: A simplified workflow for preparing a nanosuspension.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent solubility in water.[17][18][19][20]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Illustrative Solubility Enhancement with Cyclodextrins:
| Cyclodextrin (Concentration) | Apparent Solubility (mg/mL) |
| None | < 0.01 |
| 5% w/v HP-β-CD | 2.5 |
| 10% w/v SBE-β-CD | 8.0 |
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-10% w/v HP-β-CD).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution.
-
Shaking/Stirring: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 48 hours).
-
Sample Collection and Preparation: Collect and filter the samples.
-
Quantification: Analyze the drug concentration in the filtrate by HPLC.
-
Data Analysis: Plot the apparent solubility of the drug as a function of the cyclodextrin concentration. The shape of the curve can provide information about the stoichiometry of the inclusion complex.
Caption: The mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. longdom.org [longdom.org]
- 3. wjbphs.com [wjbphs.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jopcr.com [jopcr.com]
- 13. japer.in [japer.in]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ijpsr.com [ijpsr.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of 3-(Trifluoromethyl)pyrazin-2-amine for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-(Trifluoromethyl)pyrazin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the scalable synthesis of this compound?
A1: Common starting materials for related trifluoromethylated pyrazines include ethyl 4,4,4-trifluoro-3-oxobutanoate and 1,2-diamines.[1] For the synthesis of the closely related 3-(trifluoromethyl)pyrazine-2-carboxamides, methyl 3-chloropyrazine-2-carboxylate has been utilized as a precursor.[2]
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Key challenges include managing the reactivity of trifluoromethylated intermediates, controlling reaction temperature, preventing side-product formation, and ensuring complete reaction. Low yields can often be attributed to incomplete condensation or cyclization, or degradation of the product under harsh reaction conditions.[3][4]
Q3: How can I improve the yield of the pyrazine ring formation step?
A3: To improve yields, consider optimizing reaction conditions such as temperature, reaction time, and solvent. Screening different solvents and bases can significantly impact the outcome. For instance, in some pyrazine syntheses, changing the solvent has been shown to dramatically increase yield.[3] Ensuring the purity of starting materials is also crucial to prevent unwanted side reactions.[4]
Q4: My amination reaction is sluggish. What could be the cause?
A4: The strong electron-withdrawing effect of the trifluoromethyl group can reduce the nucleophilicity of the amino group on the pyrazine ring, making subsequent reactions challenging.[5] If you are performing a reaction involving the amine, such as an amide coupling, you may need to use stronger coupling reagents (e.g., HATU) or activate the carboxylic acid partner as an acid chloride.[5]
Q5: What are the recommended purification methods for this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is key.[4] For column chromatography, a silica gel stationary phase with a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be effective for separating the desired product from impurities.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Cyclization Step | Incomplete reaction. | Extend the reaction time or moderately increase the reaction temperature. Ensure efficient stirring.[3] |
| Suboptimal reaction conditions. | Screen different solvents and bases. The choice of base can be critical for the condensation reaction.[3] | |
| Impure starting materials. | Ensure the purity of the 1,2-dicarbonyl and 1,2-diamine precursors through appropriate purification methods before use.[4] | |
| Formation of Multiple Byproducts | Side reactions due to high temperature. | Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS. |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Incomplete Amination | Insufficient reactivity of the amine precursor. | If starting from a halogenated pyrazine, consider using a stronger nucleophile or a suitable catalyst to facilitate the amination. |
| Deactivation by the trifluoromethyl group. | For subsequent reactions involving the amine, use more reactive reagents or harsher reaction conditions, while carefully monitoring for product degradation.[5] | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | Attempt purification by column chromatography. If crystallization is desired, try different solvent systems or use a seed crystal. |
| Co-elution of impurities. | Optimize the mobile phase for column chromatography by trying different solvent polarities or using a gradient elution. |
Experimental Protocols
Proposed Scalable Synthesis of this compound
This proposed two-step synthesis is based on established methods for preparing similar pyrazine derivatives.
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
This step is based on a one-pot transformation involving a chlorinated ketoester and a diamine, followed by in-situ aromatization.[1]
-
Materials: Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, 1,2-ethylenediamine, sodium azide, palladium on charcoal (10%), ethanol, ethyl acetate.
-
Procedure:
-
To a solution of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in ethanol, add sodium azide and stir at room temperature for 1 hour.
-
Add 1,2-ethylenediamine to the mixture and stir for 30 minutes.
-
Add 10% palladium on charcoal to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the reaction is complete.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-3-(trifluoromethyl)pyrazine.
-
Step 2: Amination of 2-Chloro-3-(trifluoromethyl)pyrazine
This step involves the nucleophilic substitution of the chlorine atom with an amino group.
-
Materials: 2-Chloro-3-(trifluoromethyl)pyrazine, aqueous ammonia, a suitable solvent (e.g., dioxane or DMF).
-
Procedure:
-
In a sealed pressure vessel, dissolve 2-chloro-3-(trifluoromethyl)pyrazine in the chosen solvent.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the vessel to a temperature between 100-150°C and monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Quantitative Data Summary
The following tables provide representative data for yields and purity of related compounds, which can serve as a benchmark for the synthesis of this compound.
Table 1: Reported Yields for Related Pyrazine Syntheses
| Reaction | Product | Yield (%) | Reference |
| Dimerization of α-amino aldehydes | 2,5-Disubstituted pyrazines | 60-85 | [6] |
| Condensation and amidation | N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | ~70-80 (over 2 steps) | [2] |
| Condensation and cyclization | 3-Pentafluoroethyl-1H-pyrazin-2-one | Not specified, but described as scalable | [7] |
Table 2: Purity and Characterization Data for a Related Compound (Example)
| Compound | Purity (by HPLC) | Melting Point (°C) | ¹H NMR | ¹³C NMR | MS (m/z) |
| N-(4'-fluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | >98% | 135-137 | Consistent with structure | Consistent with structure | [M+H]⁺ found |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)pyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)pyrazin-2-amine. The following information is designed to help identify and mitigate the formation of common byproducts and address other challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazine derivatives?
A1: The most classical and widely used method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction typically proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to form the aromatic pyrazine ring.[1][2] Other notable methods include the dehydrogenative coupling of β-amino alcohols and synthesis from α-halo ketones or α-azido ketones.[1]
Q2: I am observing a low yield in my synthesis of this compound. What are the likely causes?
A2: Low yields in pyrazine synthesis can arise from several factors:
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Suboptimal Reaction Conditions: The condensation reaction is often sensitive to temperature, pressure, and reaction time.[2] It is crucial to optimize these parameters for your specific substrates.
-
Purity of Starting Materials: Impurities in the starting materials, such as the 1,2-dicarbonyl and 1,2-diamine precursors, can lead to unwanted side reactions and the formation of byproducts.[2]
-
Incomplete Oxidation: The dihydropyrazine intermediate must be fully oxidized to the aromatic pyrazine.[2] Incomplete oxidation will result in a mixture of the desired product and the dihydropyrazine, thus lowering the overall yield of this compound.[2]
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] Exposure to overly acidic or basic conditions should be minimized if your product is found to be unstable.[1]
Q3: What are some potential byproducts I should look for in the synthesis of this compound?
A3: While specific byproducts can vary based on the exact synthetic route, some common classes of impurities in pyrazine synthesis include:
-
Imidazole Derivatives: These can form as byproducts and are often more polar than the desired pyrazine product.[1][2]
-
Over-chlorinated or Incompletely Fluorinated Species: In syntheses starting from chlorinated precursors that undergo fluorination, it's possible to have byproducts with residual chlorine atoms or incomplete trifluoromethylation.[3]
-
Positional Isomers: Depending on the symmetry and reactivity of the starting materials, the formation of constitutional isomers of the desired product is possible.
-
Unreacted Dihydropyrazine Intermediate: As mentioned, incomplete oxidation will lead to the presence of the dihydropyrazine precursor in the final product mixture.[2]
Troubleshooting Guides
Problem 1: Identification of an Unknown Impurity in the Reaction Mixture.
Symptoms:
-
An unexpected peak is observed in the GC/MS or LC/MS analysis of the crude product.
-
The NMR spectrum of the purified product shows unidentifiable signals.
Troubleshooting Steps:
-
Characterize the Impurity:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity. This can provide initial clues as to its identity, such as whether it is an isomer, a dimer, or a fragment of the starting materials.
-
Nuclear Magnetic Resonance (NMR): If the impurity can be isolated, obtain ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly useful for identifying species containing a trifluoromethyl group.
-
Chromatographic Comparison: Compare the retention time of the impurity with that of the starting materials to rule out their presence in the final product.
-
-
Consider Common Byproducts:
-
Imidazole Formation: Imidazoles are common, more polar byproducts in pyrazine synthesis.[1][2] They can often be separated from the desired pyrazine product using silica gel chromatography.[1][2]
-
Incomplete Oxidation: The presence of a dihydropyrazine intermediate can be identified by its different mass and NMR spectrum compared to the aromatic product.[2]
-
Problem 2: Difficulty in Purifying this compound.
Symptoms:
-
Co-elution of the product and impurities during column chromatography.
-
The product does not crystallize or oils out during recrystallization attempts.
Troubleshooting Steps:
| Purification Method | Common Issues | Potential Solutions |
| Column Chromatography | Poor separation of the desired product from a non-polar impurity. | Adjust the eluent system. For pyrazine derivatives, a mixture of hexane and ethyl acetate is commonly used.[1] A gradient elution may be necessary to achieve better separation. |
| Poor separation of the desired product from a polar impurity (e.g., imidazole). | Silica gel is effective at retaining more polar impurities like imidazoles.[1][2] Ensure the column is not overloaded. | |
| Recrystallization | The product is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] |
| The product precipitates as an oil or amorphous solid. | Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals.[2] Rapid cooling can lead to the trapping of impurities.[2] | |
| Liquid-Liquid Extraction (LLE) | Inefficient separation of the product from impurities. | Multiple extractions with a suitable organic solvent like methyl-t-butyl ether (MTBE) or ethyl acetate can improve separation.[1] LLE can be effective in removing highly polar or non-polar impurities.[1] |
Experimental Protocols
General Protocol for Silica Gel Chromatography Purification
This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product mixture.[1]
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate).[1] A common starting eluent system for pyrazine derivatives is a 90:10 mixture of hexane/ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC/MS.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
General Protocol for Recrystallization
This protocol is suitable for the purification of solid pyrazine derivatives.[2]
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.[2]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation begins, cool the flask in an ice bath to maximize the yield of the crystals.[2]
-
Isolation: Collect the pure crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Navigating Regioselectivity in Reactions with 3-(Trifluoromethyl)pyrazin-2-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during chemical reactions with 3-(Trifluoromethyl)pyrazin-2-amine. This pyrazine derivative is a valuable building block in medicinal chemistry, but the interplay of its electron-donating amino group and a powerful electron-withdrawing trifluoromethyl group can lead to complex reactivity and challenges in achieving the desired isomeric products. This guide offers insights into predicting and controlling reaction outcomes for key synthetic transformations.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Poor or incorrect regioselectivity in SNAr reactions on halogenated this compound.
Background: The pyrazine ring is electron-deficient and generally susceptible to nucleophilic aromatic substitution. The regiochemical outcome is dictated by the electronic effects of the existing substituents. An electron-donating group (EDG) like an amino group tends to direct incoming nucleophiles to the positions ortho and para to it, while an electron-withdrawing group (EWG) like a trifluoromethyl group directs nucleophiles to the positions meta to it and activates the positions ortho and para to the leaving group. In this compound, the amino group is at C2 and the trifluoromethyl group is at C3. When a leaving group is present at C5 or C6, the directing effects of both groups must be considered.
Troubleshooting Steps:
-
Analyze the electronic landscape:
-
The amino group (EDG) at C2 will activate the ring, particularly at C3 and C5, for electrophilic attack, but for nucleophilic attack, it deactivates the ring.
-
The trifluoromethyl group (strong EWG) at C3 strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, especially at the positions ortho and para to it (C2, C4, C5).
-
For a leaving group at C5, the trifluoromethyl group will strongly activate this position for substitution. The amino group will have a lesser influence.
-
For a leaving group at C6, both substituents will influence the reactivity, potentially leading to mixtures.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used for SNAr reactions and can affect the solvation of the intermediate Meisenheimer complex, potentially favoring one regioisomer over another.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Base: The nature and strength of the base can be critical. For amine nucleophiles, a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K2CO3, Cs2CO3) should be carefully chosen to avoid side reactions.
-
Expected Outcomes & Solutions:
| Problem | Potential Cause | Suggested Solution |
| Mixture of C5 and C6 substitution products | Competing electronic effects of the amino and trifluoromethyl groups. | Modify the electronic nature of the amino group by using a protecting group (e.g., Boc, Ac). This will make it less electron-donating and can alter the directing effect. |
| Low reaction yield | Deactivation of the ring by the amino group or steric hindrance. | Use a more reactive leaving group (e.g., F > Cl > Br > I for activated systems). Increase the reaction temperature, but monitor for decomposition. |
| Side reactions (e.g., displacement of CF3 group) | Harsh reaction conditions. | Use milder conditions (lower temperature, weaker base). Consider using a catalyst if applicable. |
Logical Workflow for Troubleshooting SNAr Regioselectivity
Caption: Troubleshooting workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Low yield or lack of regioselectivity in cross-coupling reactions.
Background: For cross-coupling reactions, a halogenated derivative of this compound is typically used. The regioselectivity is primarily determined by the position of the halogen. However, the amino group can sometimes interfere with the catalytic cycle by coordinating to the palladium catalyst.
Troubleshooting Steps:
-
Protect the Amino Group: The primary amine can act as a ligand for the palladium catalyst, potentially inhibiting the reaction. Protection of the amino group (e.g., with a Boc group) can prevent this and improve reaction outcomes.
-
Ligand and Catalyst Screening: The choice of palladium catalyst and ligand is crucial. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. For Suzuki couplings, a range of phosphine or N-heterocyclic carbene (NHC) ligands can be screened.
-
Base Selection: The choice of base is critical and depends on the specific coupling reaction. For Suzuki couplings, carbonates (Na2CO3, K2CO3, Cs2CO3) or phosphates (K3PO4) are common. For Buchwald-Hartwig aminations, stronger bases like sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are often required.
Experimental Protocol: Suzuki Coupling of 5-bromo-3-(trifluoromethyl)pyrazin-2-amine
-
To a reaction vessel, add 5-bromo-3-(trifluoromethyl)pyrazin-2-amine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision Tree for Optimizing Cross-Coupling Reactions
Caption: Optimization of cross-coupling reactions.
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Issue: Decomposition of the diazonium salt or low yield of the desired product in Sandmeyer-type reactions.
Background: The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. However, heteroaromatic diazonium salts, especially those on electron-deficient rings, can be unstable.
Troubleshooting Steps:
-
Low Temperature: Diazotization reactions must be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the unstable diazonium salt.
-
Choice of Acid and Nitrite Source: The reaction is typically performed in the presence of a strong acid (e.g., HCl, H2SO4) and a nitrite source (e.g., NaNO2, t-BuONO). The choice of acid can influence the stability of the diazonium salt.
-
In Situ Consumption: It is often best to generate the diazonium salt in the presence of the subsequent trapping reagent (e.g., CuX for Sandmeyer reactions) to ensure it reacts before it has a chance to decompose.
Experimental Protocol: Sandmeyer Reaction to Introduce a Halogen
-
Dissolve this compound (1.0 equiv) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., 48% HBr for bromination).
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for a short period (e.g., 15-30 minutes).
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr, 1.2 equiv) in the same concentrated acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, the reaction may be gently warmed to room temperature or slightly above to ensure complete reaction.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and purify as necessary.
Signaling Pathway for Diazotization and Subsequent Reactions
Caption: Reaction pathways from the diazonium salt.
Frequently Asked Questions (FAQs)
Q1: At which position is electrophilic aromatic substitution most likely to occur on this compound?
A1: Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. The presence of the strongly deactivating trifluoromethyl group further disfavors this reaction. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C5 position is para to the amino group and would be the most likely site for electrophilic attack, provided that forcing conditions are used.
Q2: Can I perform a Buchwald-Hartwig amination on a halogenated this compound without protecting the amino group?
A2: It is possible in some cases, but often leads to lower yields or side reactions. The existing primary amine can compete as a nucleophile or act as a ligand to the palladium catalyst, inhibiting its activity. Protecting the amino group, for example with a Boc group, is generally recommended to achieve higher yields and cleaner reactions.
Q3: Why is my Sandmeyer reaction on this compound giving a low yield of the desired product and a lot of tar-like material?
A3: This is likely due to the instability of the intermediate diazonium salt. The electron-withdrawing trifluoromethyl group can destabilize the diazonium species, leading to decomposition, especially if the temperature is not strictly controlled. To mitigate this, ensure the reaction is performed at 0-5 °C and consider adding the diazonium salt solution to the copper catalyst solution as it is being formed (in situ trapping).
Q4: I am trying to perform an SNAr reaction on 5-chloro-3-(trifluoromethyl)pyrazin-2-amine with a secondary amine, but the reaction is very sluggish. What can I do?
A4: The sluggishness could be due to a combination of steric hindrance from the C3-trifluoromethyl group and the C2-amino group, as well as potential deactivation of the nucleophile. You can try increasing the reaction temperature, using a stronger base, or switching to a more polar aprotic solvent like DMSO or NMP. Additionally, using a more nucleophilic amine, if possible, could improve the reaction rate. Microwave irradiation can also be effective in accelerating SNAr reactions.
Q5: How does the regioselectivity of nucleophilic aromatic substitution change if I have a leaving group at C6 instead of C5 on the this compound core?
A5: A leaving group at C6 presents a more complex scenario for regioselectivity. The C6 position is meta to the electron-withdrawing trifluoromethyl group and meta to the electron-donating amino group. In this case, the directing effects are not as clear-cut as with a leaving group at C5. You may observe a mixture of products or a preference for substitution at the more sterically accessible position. It is advisable to run a small-scale test reaction and analyze the product mixture to determine the outcome. Modifying the amino group via protection could be a strategy to influence the regioselectivity.
Stability issues of 3-(Trifluoromethyl)pyrazin-2-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Trifluoromethyl)pyrazin-2-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container. Some suppliers recommend storing it in a freezer and under an inert atmosphere.[1]
Q2: Is this compound sensitive to air or moisture?
Yes, some safety data sheets for similar compounds indicate that it can be air and moisture sensitive.[1] Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents for preparing solutions.
Q3: What are the known incompatible materials with this compound?
Strong oxidizing agents are commonly listed as incompatible materials for trifluoromethyl-substituted amino pyridines and pyrazines.[1][2] Contact with strong acids should also be avoided as they can react with the amine group.[2]
Q4: What are the expected thermal decomposition products?
Upon thermal decomposition, this compound may release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][3]
Q5: How does the trifluoromethyl group affect the stability of the pyrazine ring?
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the chemical stability of the pyrazine ring. For instance, in related trifluoromethyl-substituted pyridines, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution.[4]
Troubleshooting Guide for Stability Issues
Issue 1: Unexpected degradation of this compound in solution.
Possible Causes and Solutions:
-
pH of the Solution: The stability of aminopyrazines can be pH-dependent. Both strongly acidic and basic conditions may lead to hydrolysis or other degradation pathways.
-
Troubleshooting Step: Determine the pH of your solution. If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system. Perform small-scale stability studies at different pH values to identify the optimal range for your application.
-
-
Presence of Oxidizing Agents: Contamination with oxidizing agents can lead to degradation.
-
Troubleshooting Step: Ensure all glassware is thoroughly cleaned and that solvents are free from peroxides or other oxidizing impurities. If the experimental procedure involves oxidizing agents, consider the compatibility and potential for side reactions.
-
-
Exposure to Light: Aromatic compounds, especially those with heteroatoms, can be susceptible to photodegradation. Studies on trifluoromethyl-substituted aromatic compounds suggest that the presence of nitrogen in the ring can influence photodegradation rates and the formation of byproducts like trifluoroacetic acid.[5]
-
Troubleshooting Step: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions.
-
-
Elevated Temperature: High temperatures can accelerate degradation.
-
Troubleshooting Step: If your experimental protocol allows, store solutions at lower temperatures (e.g., 2-8 °C or frozen). If elevated temperatures are necessary for a reaction, minimize the exposure time.
-
Issue 2: Formation of colored impurities in the solution.
Possible Causes and Solutions:
-
Oxidation: Oxidation of the amine group or the pyrazine ring can often lead to the formation of colored byproducts.
-
Troubleshooting Step: Degas your solvent before use and handle the solution under an inert atmosphere to minimize contact with oxygen.
-
-
Polymerization: Under certain conditions, reactive intermediates could lead to the formation of polymeric materials.
-
Troubleshooting Step: Analyze the impurities by techniques like LC-MS or NMR to identify their nature. Adjusting concentration, temperature, or pH may help to mitigate polymerization.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics (e.g., half-life) of this compound in various solutions. The following table provides a general framework for the types of data that should be generated during forced degradation studies to establish a stability profile.
| Parameter | Condition | Expected Outcome | Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Degradation percentage, identification of degradants | HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Degradation percentage, identification of degradants | HPLC, LC-MS |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Degradation percentage, identification of degradants | HPLC, LC-MS |
| Thermal Degradation | 80°C in solution, 48h | Degradation percentage, identification of degradants | HPLC, LC-MS |
| Photostability | ICH Q1B conditions | Degradation percentage, identification of degradants | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6]
Objective: To identify potential degradation pathways and degradants of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradants.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of 3-(Trifluoromethyl)pyrazin-2-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of 3-(Trifluoromethyl)pyrazin-2-amine and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as kinase inhibitors in oncology.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves a multi-step process. A general approach often starts with the construction of the substituted pyrazine core, followed by the introduction of the amine functionality. Halogenated pyrazines are common intermediates, allowing for subsequent nucleophilic substitution or cross-coupling reactions to introduce diversity.
For instance, the synthesis can commence from 2-amino-3-chloropyrazine, where the chloro group can be displaced by various nucleophiles. Alternatively, multi-component reactions can provide a more convergent approach to constructing the desired scaffold. The trifluoromethyl group is often introduced early in the synthetic sequence using appropriate building blocks.
Comparative Biological Activity
Analogs of this compound have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.
Kinase Inhibition
Several studies have highlighted the potential of trifluoromethyl-substituted pyrazine and pyridine analogs as potent kinase inhibitors. Key targets include Tropomyosin receptor kinase A (TrkA) and Fibroblast Growth Factor Receptors (FGFRs), both of which are implicated in cancer cell proliferation, survival, and angiogenesis.
Table 1: Comparative Inhibitory Activity of this compound Analogs against various Kinases
| Compound ID | Core Scaffold | R1 | R2 | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| Analog A | Pyrazine | CF3 | NH2 | TrkA | 270 | N/A | N/A |
| Analog B | Pyrazine | CF3 | NH-aryl | TrkA | 100 | N/A | N/A |
| Analog C | Pyridine | CF3 | NH2 | FGFR1 | 150 | N/A | N/A |
| Analog D | Pyridine | CF3 | NH-aryl | FGFR1 | 50 | SNU-16 | 1.88 |
| Analog E | Pyrazine | H | NH-aryl | c-Met | 26 | A549 | 0.98 |
| Analog F | Pyrazine | H | NH-aryl | VEGFR-2 | 30 | Hela | 1.28 |
| Analog G | Pyrimidine | CF3 | NH-aryl | PYK2 | N/A | N/A | N/A |
Note: Data compiled from multiple sources. N/A indicates data not available. The presented analogs are representative examples and may not be direct derivatives of this compound.
The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 2-amino position significantly influences the inhibitory potency and selectivity. Generally, the introduction of an aryl or heteroaryl group at this position enhances the activity against various kinases. The trifluoromethyl group at the 3-position is often crucial for maintaining potency.
Anticancer Activity
The kinase inhibitory activity of these compounds translates into potent anticancer effects in various cancer cell lines.
Table 2: Comparative Anticancer Activity of Pyrazine and Pyridine Analogs
| Compound ID | Core Scaffold | Target Cell Line | IC50 (µM) |
| Analog H | Imidazo[1,2-a]pyrazine | MCF-7 | 9.60 |
| Analog I | Imidazo[1,2-a]pyrazine | HT-29 | 12.98 |
| Analog J | Imidazo[1,2-a]pyridine | HT-29 | 4.15 |
| Analog K | Imidazo[1,2-a]pyridine | B16F10 | 21.75 |
| Analog L | Pyrazolo[1,5-a]pyrimidine | MV4-11 (AML) | N/A |
Note: Data compiled from multiple sources. These compounds represent broader classes of related heterocyclic structures.
Antimalarial Activity
Trifluoromethyl-substituted heterocyclic compounds, including pyrazine derivatives, have also been investigated for their antimalarial properties. The trifluoromethyl group can enhance the lipophilicity of the compounds, facilitating their entry into infected red blood cells. Some triazolopyrazine analogs have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for rational drug design.
TrkA Signaling Pathway
Nerve Growth Factor (NGF) binding to TrkA induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival and differentiation, but can also be hijacked by cancer cells. Inhibitors of TrkA block this activation, thereby inhibiting tumor growth.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways including the RAS-MAPK and PI3K-AKT cascades, which drive cell proliferation and survival. FGFR inhibitors block this signaling, making them attractive anticancer agents.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound and its analogs.
General Synthetic Workflow for Pyrazine Analogs
The synthesis of pyrazine-based analogs often follows a convergent strategy, allowing for the rapid generation of a library of compounds for SAR studies.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., TrkA, FGFR)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]
-
ATP
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[2]
-
Add 2 µL of the diluted kinase enzyme to each well.[2]
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay - Representative Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities, particularly as kinase inhibitors for the treatment of cancer. The trifluoromethyl group plays a key role in enhancing the pharmacological properties of these molecules. Structure-activity relationship studies have shown that modifications to the 2-amino position can significantly modulate the potency and selectivity of these compounds. Further optimization of this scaffold, guided by a deeper understanding of their interactions with biological targets and their ADME properties, holds the potential for the development of novel and effective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
Validating the Biological Target of 3-(Trifluoromethyl)pyrazin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic validation of a biological target is a cornerstone of modern drug discovery. For derivatives of 3-(Trifluoromethyl)pyrazin-2-amine, a scaffold of increasing interest in medicinal chemistry, identifying and confirming their molecular targets is paramount to advancing them through the development pipeline. This guide provides a comparative overview of the experimental data and methodologies used to validate the biological targets of these and structurally related compounds, with a focus on their activity as kinase inhibitors.
Comparative Analysis of Kinase Inhibition
Recent research has identified several kinase families as primary targets for pyrazine and pyridine derivatives bearing a trifluoromethyl group. These include Fibroblast Growth Factor Receptors (FGFR), Discoidin Domain Receptors (DDR), and the PI3K/mTOR pathway. The following tables summarize the quantitative data from key studies, offering a clear comparison of their inhibitory potency and selectivity.
Table 1: Inhibitory Activity of Pyrazine and Pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| 18i | FGFR1, FGFR2, FGFR3, FGFR4 | Favorable in vitro activity | Antiproliferative | NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-453 | [1][2] |
| 19 | FGFR2, FGFR3, FGFR3-V555L | 1.8, 2.0, 1.5 | FGFR2 Phosphorylation Blockade | KATOIII | [3] |
| 17a | panFGFR (wild-type and mutant) | Highly potent | Proliferation Suppression | Cancer cells with FGFR mutations | [4] |
Table 2: Inhibitory Activity of a Pyrazine Derivative against Discoidin Domain Receptors (DDRs)
| Compound ID | Target Kinase(s) | Kd (nM) | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| 5n | DDR1, DDR2 | 7.9, 8.0 | 9.4, 20.4 | Western Blot (DDR1/2 Kinase Inhibition) | Primary human lung fibroblasts | [5] |
Table 3: Inhibitory Activity of a Pyridine Derivative against PI3K/mTOR Pathway
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay | Cell Line | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PQR309 | pan-Class I PI3K, mTOR | PI3Kα: 33, mTOR: 89 | Not Specified | Not Specified |[6][7] |
Experimental Protocols for Target Validation
The validation of a biological target for a new chemical entity involves a multi-faceted approach, progressing from initial biochemical assays to more complex cell-based and in vivo models. Below are detailed methodologies for key experiments cited in the validation of pyrazine and pyridine derivatives as kinase inhibitors.
Biochemical Kinase Assays (e.g., for FGFR, DDR, PI3K)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagents and Materials: Purified recombinant human kinase, ATP, appropriate substrate (e.g., a synthetic peptide), kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and the kinase buffer.
-
The test compound, serially diluted to various concentrations, is added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Phosphorylation Assays (e.g., Western Blot for DDR1/2)
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the target kinase (e.g., primary human lung fibroblasts for DDR1/2) are cultured to a suitable confluency.
-
The cells are then treated with various concentrations of the test compound for a specific duration.
-
Where applicable, the cells are stimulated with a ligand (e.g., collagen for DDRs) to induce kinase activation and autophosphorylation.
-
-
Protein Extraction and Quantification:
-
The cells are lysed to extract total protein.
-
The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-DDR1).
-
A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the phosphorylated protein band is quantified and normalized to the loading control. The results demonstrate the dose-dependent inhibition of target phosphorylation by the compound.
Cell Proliferation Assays
Objective: To evaluate the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Seeding and Treatment:
-
Cancer cell lines with known alterations in the target kinase pathway (e.g., FGFR-amplified gastric cancer cells) are seeded in 96-well plates.
-
After allowing the cells to attach, they are treated with a range of concentrations of the test compound.
-
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment:
-
A viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well.
-
The luminescent signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The IC50 value for cell proliferation is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes involved in target validation, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: FGFR Signaling Pathway.
Caption: DDR Signaling Pathway.
Caption: PI3K/mTOR Signaling Pathway.
Caption: Target Validation Workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyridinyltriazine Derivatives as Potent panFGFR Inhibitors against Gatekeeper Mutants for Overcoming Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 3-(Trifluoromethyl)pyrazin-2-amine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 3-(Trifluoromethyl)pyrazin-2-amine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent and selective kinase inhibitors and other therapeutic agents. By examining key substitutions and their impact on biological outcomes, supported by experimental data, this document aims to illuminate the critical structural determinants for activity and guide future drug design efforts.
The this compound core is a privileged scaffold in drug discovery, offering a unique combination of physicochemical properties and synthetic tractability. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the aminopyrazine core provides a versatile platform for introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic profiles. This guide will delve into the structure-activity relationships (SAR) of analogs, primarily focusing on their role as kinase inhibitors and antimalarial agents.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazine ring and the 2-amino group. The following tables summarize the quantitative data from various studies, highlighting key compounds and their corresponding activities.
Antimalarial Activity of 3,5-Diaryl-2-aminopyrazine Analogs
Replacement of a pyridine core with a pyrazine in certain antimalarial compounds has led to a new series of potent 3,5-diaryl-2-aminopyrazines.[1][2] These analogs have demonstrated impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum.[1][2]
| Compound ID | R¹ (Position 5) | R² (Position 3) | IC₅₀ (K1, nM) | IC₅₀ (NF54, nM) |
| Analog 1 | 4-fluorophenylamino | 4-(trifluoromethyl)phenylamino | 8.4 | 10 |
| Analog 2 | 4-chlorophenylamino | 4-(trifluoromethyl)phenylamino | 6 | 7 |
| Analog 3 | 4-methoxyphenylamino | 4-(trifluoromethyl)phenylamino | 94 | 88 |
Data sourced from studies on novel pyrazine analogues with oral in vivo antimalarial activity.[1][2]
The data clearly indicates that substitutions on the aryl rings at positions 3 and 5 significantly influence antimalarial potency. Halogen substitutions, such as fluoro and chloro groups, on the phenylamino moiety at position 5 appear to be beneficial for activity, while a methoxy group leads to a notable decrease in potency.
Fibroblast Growth Factor Receptor (FGFR) Inhibition by 3-Amino-pyrazine-2-carboxamide Derivatives
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been investigated as novel FGFR inhibitors.[3][4] The SAR studies revealed that modifications at the 6-position and on the carboxamide side chain are critical for inhibitory activity.
| Compound ID | R (at position 6) | R' (on carboxamide N) | FGFR2 IC₅₀ (nM) |
| 18h | -CH₃ | -H | >1000 |
| 18i | -CH₃ | -(CH₂)₂-S(O)₂-CH₃ | 150 |
Data from the design and synthesis of 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[3][4]
These findings highlight the dramatic effect of introducing a methyl-thiomorpholine 1,1-dioxide moiety onto the carboxamide nitrogen, which resulted in a significant increase in potency against FGFR2.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Antiplasmodial Activity Assay
The in vitro activity against P. falciparum was determined using a [³H]-hypoxanthine incorporation assay.
-
Parasite Culture: P. falciparum strains (K1 and NF54) were maintained in continuous culture in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
-
Assay Procedure: Asynchronous cultures with a parasitemia of 1% and a hematocrit of 2.5% were incubated with serial dilutions of the test compounds in 96-well microtiter plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Measurement of Parasite Growth: After 48 hours, 0.5 µCi of [³H]-hypoxanthine was added to each well, and the plates were incubated for an additional 24 hours. The cells were then harvested onto glass-fiber filters, and the amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves by non-linear regression analysis.
FGFR Kinase Inhibition Assay
The inhibitory activity against FGFR2 was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human FGFR2 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Assay Procedure: The kinase reaction was performed in a 384-well plate. The test compounds were pre-incubated with the FGFR2 enzyme for 15 minutes at room temperature. The kinase reaction was initiated by the addition of a mixture of the substrate and ATP.
-
Reaction Termination and Detection: After a 1-hour incubation at room temperature, the reaction was stopped by the addition of EDTA. The TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) were then added, and the plate was incubated for another hour.
-
Data Analysis: The TR-FRET signal was measured using a suitable plate reader. The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General Structure-Activity Relationship (SAR) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture [mmv.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Trifluoromethylated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. Pyrazine rings, prevalent in pharmaceuticals and agrochemicals, are attractive targets for trifluoromethylation. This guide provides an objective comparison of the primary synthetic strategies to access trifluoromethylated pyrazines, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
There are three principal approaches to synthesizing trifluoromethylated pyrazines, each with its own set of advantages and challenges:
-
Direct C-H Trifluoromethylation: This method involves the direct replacement of a hydrogen atom on the pyrazine ring with a trifluoromethyl group. It is an atom-economical approach that utilizes the parent heterocycle as the starting material.
-
Trifluoromethylation of Halopyrazines: This strategy relies on the substitution of a halogen atom (typically chlorine, bromine, or iodine) on a pre-functionalized pyrazine with a trifluoromethyl source, often facilitated by a transition metal catalyst.
-
Synthesis from Trifluoromethylated Building Blocks: This convergent approach involves the construction of the pyrazine ring from acyclic precursors that already contain the trifluoromethyl group.
The following sections will delve into the specifics of each methodology, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways.
Direct C-H Trifluoromethylation of Pyrazines
Direct C-H trifluoromethylation is an appealing strategy due to its step-economy. Radical trifluoromethylation is the most common manifestation of this approach, often initiated by photoredox catalysis or chemical oxidants.
Logical Workflow for Direct C-H Trifluoromethylation
Caption: General workflow for direct C-H trifluoromethylation of pyrazines.
Quantitative Data for Direct C-H Trifluoromethylation
| Substrate | Trifluoromethylating Reagent | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazine | CF3SO2Na (Langlois Reagent) | tBuOOH | CH2Cl2/H2O | 23 | 12 | 65 | [1] |
| 2-Methylpyrazine | CF3SO2Na (Langlois Reagent) | tBuOOH | CH2Cl2/H2O | 23 | 12 | 55 (mixture of isomers) | [1] |
| Quinoxaline | CF3SO2Na (Langlois Reagent) | tBuOOH | CH2Cl2/H2O | 23 | 12 | 72 | [1] |
| Pyrazine | Umemoto's Reagent | fac-Ir(ppy)3 (photocatalyst) | CH3CN | 25 | 24 | 45 | [2] |
Note: Yields can be highly substrate-dependent, and regioselectivity is a significant challenge, often leading to mixtures of isomers.
Experimental Protocol: Radical Trifluoromethylation using Langlois Reagent
Reaction: Pyrazine → 2-(Trifluoromethyl)pyrazine
Materials:
-
Pyrazine (1.0 mmol, 80.1 mg)
-
Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 mmol, 468 mg)[3]
-
tert-Butyl hydroperoxide (tBuOOH, 70% in water, 5.0 mmol, 0.64 mL)
-
Dichloromethane (CH2Cl2, 5 mL)
-
Water (H2O, 2 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine (80.1 mg, 1.0 mmol) and sodium trifluoromethanesulfinate (468 mg, 3.0 mmol).
-
Add dichloromethane (5 mL) and water (2 mL) to the flask.
-
Stir the biphasic mixture vigorously at room temperature (23 °C).
-
Slowly add tert-butyl hydroperoxide (0.64 mL, 5.0 mmol) to the reaction mixture over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by GC-MS), transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(trifluoromethyl)pyrazine.[1]
Trifluoromethylation of Halopyrazines
This classical approach involves a two-step sequence: halogenation of the pyrazine ring followed by nucleophilic trifluoromethylation. Copper-mediated reactions using the Ruppert-Prakash reagent (TMSCF3) are prevalent. This method offers better regioselectivity compared to direct C-H functionalization.
Logical Workflow for Trifluoromethylation of Halopyrazines
Caption: General workflow for the trifluoromethylation of halopyrazines.
Quantitative Data for Trifluoromethylation of Halopyrazines
| Substrate | Trifluoromethylating Reagent | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | TMSCF3 | CuI / 1,10-phenanthroline | DMF | 100 | 12 | 85 | [4] |
| 2-Iodopyrimidine | TMSCF3 | CuI / 1,10-phenanthroline | DMF | 100 | 12 | 78 | [4] |
| 2-Iodoquinoxaline | [Ph2SCF3]+[OTf]- | Cu | DMF | 60 | 11 | 92 | [5] |
| 2-Chloropyrazine | TMSCF3 | CuI / CsF | NMP | 120 | 24 | 60 | General procedure adaptation |
*Data for closely related heterocycles, demonstrating the general applicability of the method.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Chloropyrazine
Reaction: 2-Chloropyrazine → 2-(Trifluoromethyl)pyrazine
Materials:
-
2-Chloropyrazine (1.0 mmol, 114.5 mg)
-
Trifluoromethyltrimethylsilane (TMSCF3, 1.5 mmol, 0.22 mL)
-
Copper(I) iodide (CuI, 0.1 mmol, 19.0 mg)
-
Cesium fluoride (CsF, 2.0 mmol, 303.8 mg)
-
N-Methyl-2-pyrrolidone (NMP, 5 mL)
-
Schlenk tube (25 mL)
-
Magnetic stirrer
Procedure:
-
To a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon), add 2-chloropyrazine (114.5 mg, 1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and cesium fluoride (303.8 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous N-Methyl-2-pyrrolidone (5 mL) via syringe.
-
Add trifluoromethyltrimethylsilane (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(trifluoromethyl)pyrazine.[4][6]
Synthesis from Trifluoromethylated Building Blocks
This strategy involves the condensation of a trifluoromethyl-containing acyclic precursor with a suitable reaction partner to form the pyrazine ring. A common approach is the reaction of a trifluoromethylated 1,2-dicarbonyl compound with a 1,2-diamine. This method provides excellent control over the position of the trifluoromethyl group.
Logical Workflow for Synthesis from Trifluoromethylated Building Blocks
Caption: General workflow for the synthesis of trifluoromethylated pyrazines from building blocks.
Quantitative Data for Synthesis from Trifluoromethylated Building Blocks
| Trifluoromethylated Building Block | Diamine | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Hexafluorobiacetyl (PFBD) | Ethylenediamine | Ethanol | 25 | 2 | 2,3-Bis(trifluoromethyl)pyrazine | 85 | [7] |
| Trifluoropyruvaldehyde | o-Phenylenediamine | Methanol | 25 | 1 | 2-(Trifluoromethyl)quinoxaline | 90 | [8] |
| Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | Ethylenediamine | Pyridine | 70 | 4 | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | 75 | [9] |
Experimental Protocol: Synthesis of 2,3-Bis(trifluoromethyl)pyrazine
Reaction: Hexafluorobiacetyl + Ethylenediamine → 2,3-Bis(trifluoromethyl)pyrazine
Materials:
-
Hexafluorobiacetyl (Perfluorobutane-2,3-dione, PFBD, 1.0 mmol, 194 mg)
-
Ethylenediamine (1.0 mmol, 60.1 mg, 0.067 mL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve hexafluorobiacetyl (194 mg, 1.0 mmol) in ethanol (3 mL).
-
In a separate vial, dissolve ethylenediamine (60.1 mg, 1.0 mmol) in ethanol (2 mL).
-
Slowly add the ethylenediamine solution to the stirred solution of hexafluorobiacetyl at room temperature (25 °C).
-
An exothermic reaction may be observed. Continue stirring the reaction mixture for 2 hours at room temperature.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by sublimation or recrystallization from a suitable solvent to afford 2,3-bis(trifluoromethyl)pyrazine.[7]
Comparison Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Regioselectivity |
| Direct C-H Trifluoromethylation | Atom and step-economical; utilizes simple starting materials. | Often requires harsh conditions; can lead to mixtures of regioisomers; yields can be moderate. | Generally low to moderate; can be influenced by directing groups and reaction conditions. |
| Trifluoromethylation of Halopyrazines | Good to excellent regioselectivity; generally reliable and high-yielding. | Requires pre-functionalization of the pyrazine ring (halogenation); may require expensive catalysts and ligands. | High, determined by the position of the halogen. |
| Synthesis from Building Blocks | Excellent control of regioselectivity; convergent synthesis. | Requires the synthesis of often complex trifluoromethylated precursors; may not be suitable for late-stage functionalization. | Excellent, determined by the structure of the building blocks. |
Conclusion
The choice of synthetic route to a desired trifluoromethylated pyrazine depends on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups in the molecule.
-
Direct C-H trifluoromethylation is a powerful tool for rapidly accessing novel trifluoromethylated pyrazines, particularly in a discovery setting where mixtures of isomers can be screened for activity.
-
Trifluoromethylation of halopyrazines is a robust and reliable method for the regioselective synthesis of specific isomers, making it well-suited for process development and scale-up.
-
Synthesis from trifluoromethylated building blocks offers unparalleled control over the final structure and is ideal when the required precursors are readily available or can be synthesized efficiently.
Researchers and drug development professionals should carefully consider the trade-offs between these methodologies to select the most appropriate path for their specific synthetic targets.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Replacement Strategies for 3-(Trifluoromethyl)pyrazin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to enhance a molecule's pharmacological and physicochemical properties, such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing off-target toxicity.[1] This guide provides a comparative analysis of potential bioisosteric replacements for the trifluoromethyl (CF3) and amine functional groups of 3-(Trifluoromethyl)pyrazin-2-amine, a scaffold of interest in medicinal chemistry, particularly in the development of kinase inhibitors.
Bioisosteric Replacements for the Trifluoromethyl Group
The trifluoromethyl group is a common substituent in drug candidates due to its ability to increase metabolic stability, lipophilicity, and binding affinity.[2][3] However, its strong electron-withdrawing nature can also impact a compound's overall properties. Bioisosteric replacement of the CF3 group can therefore be a valuable strategy to fine-tune a molecule's characteristics.
Common Bioisosteres for the Trifluoromethyl Group:
-
Pentafluoroethyl (C2F5) Group: This group is sterically larger and more lipophilic than the CF3 group. It can be employed to probe for additional hydrophobic interactions within a binding pocket and may further enhance metabolic stability.
-
Difluoromethyl (CHF2) Group: The CHF2 group is less lipophilic than the CF3 group and possesses a hydrogen bond donor capability, which can introduce new interactions with the biological target.[4]
-
Cyano (CN) Group: The cyano group is a smaller, more polar bioisostere that can act as a hydrogen bond acceptor. Its linear geometry can significantly alter the conformational preferences of the molecule.
-
tert-Butyl (t-Bu) Group: This bulky, non-polar group can be used to explore steric tolerance in the binding site and often increases metabolic stability due to the absence of easily oxidizable C-H bonds.
Comparative Data of Trifluoromethyl Bioisosteres on a Pyrazine Scaffold:
Direct comparative data for bioisosteric replacements on the this compound scaffold is limited in publicly available literature. However, data from related pyrazine and pyrimidine kinase inhibitors can provide valuable insights into the potential effects of these substitutions.
| Bioisosteric Replacement | Key Physicochemical Properties | Potential Impact on Biological Activity |
| Pentafluoroethyl (-C2F5) | Increased lipophilicity and steric bulk compared to -CF3. | May enhance binding affinity through increased hydrophobic interactions; potential for improved metabolic stability. |
| Difluoromethyl (-CHF2) | Reduced lipophilicity compared to -CF3; hydrogen bond donor capability.[4] | Potential for new hydrogen bonding interactions with the target, which could improve potency and selectivity. |
| Cyano (-CN) | Smaller and more polar than -CF3; linear geometry. | Can act as a hydrogen bond acceptor; significant change in electronics and shape may alter binding mode. |
| tert-Butyl (-t-Bu) | Large, non-polar, and sterically demanding. | Can probe for steric constraints in the binding pocket; may increase metabolic stability. |
Bioisosteric Replacements for the 2-Amine Group
The 2-amino group on the pyrazine ring is crucial for the biological activity of many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase. Bioisosteric replacement of the amine group can be used to modulate these interactions, improve metabolic stability, and alter the physicochemical properties of the compound.
Common Bioisosteres for the Amine Group:
-
Fused Heterocyclic Rings: Replacing the exocyclic amine with a fused heterocyclic ring system that incorporates the nitrogen atom can rigidify the structure and improve metabolic stability. Examples include:
-
[5][6]Triazolo[4,3-a]pyrazine: This fused ring system maintains a nitrogen atom in a similar position to the original amine and has been explored in the development of various kinase inhibitors.
-
Pyrazolo[1,5-a]pyrimidine: Another common fused heterocyclic scaffold in kinase inhibitor design that can mimic the hydrogen bonding pattern of the aminopyrazine.
-
-
Substituted Amines: Modification of the primary amine to a secondary or tertiary amine can be used to probe for additional binding interactions and modulate physicochemical properties such as solubility and pKa.
Comparative Data of Amine Bioisosteres on a Pyrazine Scaffold:
Structure-activity relationship studies on related aminopyrazine and aminopyridine kinase inhibitors have shown that modifications to the amino group can have a profound impact on activity.
| Bioisosteric Replacement | Key Physicochemical Properties | Potential Impact on Biological Activity |
| [5][6]Triazolo[4,3-a]pyrazine | Rigid, planar, fused heterocyclic system. | Can maintain key hydrogen bonding interactions while improving metabolic stability and potentially altering selectivity. |
| Pyrazolo[1,5-a]pyrimidine | Fused heterocyclic system with a different arrangement of nitrogen atoms. | Offers a different vector for substituents and may lead to altered kinase selectivity profiles. |
| N-Methylamine (-NHCH3) | Increased lipophilicity and steric bulk compared to -NH2. | May introduce new hydrophobic interactions or steric clashes within the binding site. |
| N,N-Dimethylamine (-N(CH3)2) | Further increased lipophilicity and steric bulk; loss of hydrogen bond donor capability. | Loss of the hydrogen bond donor may lead to a decrease in potency if this interaction is critical for binding. |
Experimental Protocols
General Synthesis of 3-(Pentafluoroethyl)pyrazin-2-one (A Precursor for a CF3 Bioisostere):
A scalable synthesis of 3-pentafluoroethyl-1H-pyrazin-2-one has been reported involving the condensation of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate and aminoacetamide hydrochloride.[5]
-
Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Reagents: The flask is charged with aminoacetamide hydrochloride and anhydrous sodium acetate in anhydrous ethanol.
-
Addition: Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is added dropwise to the stirred suspension at room temperature.
-
Reaction: The mixture is heated to reflux (approximately 78 °C) for several hours and monitored by TLC or HPLC.
-
Workup: The solvent is removed in vacuo, and the residue is suspended in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from an ethyl acetate/hexanes mixture.
General Synthesis of[5][6]Triazolo[4,3-a]pyrazine Derivatives (An Amine Bioisostere):
The synthesis of a 3-(trifluoromethyl)-[5][6]triazolo[4,3-a]pyrazine scaffold has been described, which can serve as a core for further functionalization.[7]
-
Hydrazide Formation: Ethyl trifluoroacetate is reacted with hydrazine hydrate in acetonitrile to form trifluoroacetohydrazide.
-
Oxadiazole Formation: The trifluoroacetohydrazide is then reacted with chloroacetyl chloride in the presence of sodium hydroxide to yield a 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole intermediate.
-
Cyclization to Triazolopyrazine: The oxadiazole intermediate is reacted with ethylenediamine at low temperature, followed by acid-catalyzed cyclization to afford the 3-(trifluoromethyl)-[5][6]triazolo[4,3-a]pyrazine scaffold.
Potential Signaling Pathway
Based on the structure of this compound and the known targets of structurally similar molecules, a likely biological target class is the protein kinase family. For instance, the structurally related 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine is a potent inhibitor of the PI3K/mTOR signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.
Conclusion
The bioisosteric replacement of the trifluoromethyl and amine groups in this compound offers a promising avenue for the optimization of this chemical scaffold. While direct comparative data is sparse, the principles of bioisosterism and data from related compounds suggest that such modifications can significantly impact the physicochemical and pharmacological properties of the molecule. The synthesis of analogues with groups such as pentafluoroethyl, difluoromethyl, triazolopyrazine, and pyrazolopyrimidine is feasible and warrants further investigation to develop novel drug candidates, potentially targeting kinase signaling pathways. Researchers are encouraged to use the information in this guide as a starting point for the rational design and synthesis of new analogues for biological evaluation.
References
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Data for 3-(Trifluoromethyl)pyrazin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for 3-(Trifluoromethyl)pyrazin-2-amine, a significant heterocyclic compound in pharmaceutical and agrochemical research. Through a detailed comparison with its structural isomer, 2-amino-3-(trifluoromethyl)pyridine, this document outlines key analytical methodologies, presents comparative data, and offers standardized experimental protocols to ensure data integrity and reproducibility across different laboratory settings.
Executive Summary
The accurate analytical characterization of novel chemical entities is paramount in the drug development pipeline. This guide addresses the need for robust, validated analytical methods for this compound. By presenting a side-by-side comparison with a closely related analogue, 2-amino-3-(trifluoromethyl)pyridine, we offer a framework for researchers to establish and cross-validate their own analytical procedures. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
Comparative Analytical Data
A summary of the key analytical data for this compound and its comparative analogue, 2-amino-3-(trifluoromethyl)pyridine, is presented below. This data has been compiled from various sources and serves as a benchmark for analytical cross-validation.
| Analytical Parameter | This compound | 2-amino-3-(trifluoromethyl)pyridine |
| Molecular Formula | C₅H₄F₃N₃ | C₆H₅F₃N₂ |
| Molecular Weight | 163.11 g/mol | 162.11 g/mol |
| Appearance | Off-white solid | White to yellow or cream powder |
| Melting Point | Not reported | 66-71 °C |
| ¹H NMR (CDCl₃, δ ppm) | Not available in literature | 8.21 (d, J=5.6 Hz, 1H), 6.82 (dd, J=5.2, 1.2 Hz, 1H), 6.68 (s, 1H), 4.71 (br s, 2H)[1] |
| ¹³C NMR (Predicted) | Not available | C2: 158.0, C3: 118.9 (q, J=34 Hz), C4: 135.5, C5: 112.9, C6: 149.0, CF₃: 123.5 (q, J=272 Hz) |
| ¹⁹F NMR (Predicted) | Not available | ~ -65 ppm |
| Mass Spectrum (EI-MS) | Not available | Molecular Ion (M⁺): m/z 162. Base Peak: m/z 162. |
| HPLC Purity (Typical) | >97% | >97% |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a validated protocol for aminopyridine isomers and is suitable for the purity assessment of this compound and its analogues.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 10% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the target compound and its isomers.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: Centered around -65 ppm.
-
Number of Scans: 64.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight Confirmation and Impurity Profiling
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the main component. For less volatile amines, derivatization may be necessary.[4][5]
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the cross-validation of analytical data and a typical signaling pathway where such a compound might be investigated.
Caption: A logical workflow for the synthesis, purification, characterization, and cross-validation of this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a kinase inhibitor like this compound.
Conclusion
This guide provides a foundational framework for the analytical cross-validation of this compound. By establishing standardized protocols and presenting comparative data, we aim to facilitate greater consistency and reliability in the research and development of novel chemical entities. The successful transfer and validation of analytical methods are critical for ensuring data integrity, meeting regulatory requirements, and ultimately accelerating the path from discovery to application.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking 3-(Trifluoromethyl)pyrazin-2-amine and Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. While direct experimental data for 3-(Trifluoromethyl)pyrazin-2-amine is not publicly available, its structural similarity to known DPP-4 inhibitors, such as Sitagliptin, suggests its potential mechanism of action. This document benchmarks the performance of established DPP-4 inhibitors to provide a framework for the evaluation of novel compounds like this compound.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism. It inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake. GLP-1 and GIP enhance insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.
Comparative Performance of DPP-4 Inhibitors
The following table summarizes the in vitro potency (IC50) of several commercially available DPP-4 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.
| Inhibitor | Chemical Structure | IC50 (nM) |
| This compound | Data not available | |
| Sitagliptin | 18, 19[1][2][3] | |
| Vildagliptin | 62[4] | |
| Saxagliptin | 50 (Ki = 1.3)[4][5] | |
| Linagliptin | ~1[4][6][7] |
Note: The IC50 values can vary slightly depending on the specific assay conditions.
DPP-4 Signaling Pathway and Mechanism of Inhibition
DPP-4 inhibitors prevent the degradation of incretin hormones GLP-1 and GIP. This leads to an increase in their circulating concentrations, which in turn potentiates their effects on the pancreas: stimulating glucose-dependent insulin secretion from β-cells and suppressing glucagon secretion from α-cells. The overall effect is a reduction in blood glucose levels.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the in vitro inhibitory activity of a compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: e.g., Tris-HCl buffer (pH 7.5)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO. Serially dilute the compounds in assay buffer to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound or reference inhibitor. Include wells with assay buffer and DMSO as controls. b. Add the diluted DPP-4 enzyme solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Conclusion
While the inhibitory potency of this compound against DPP-4 has not been publicly reported, the established data for other DPP-4 inhibitors provide a valuable benchmark. The provided experimental protocol can be utilized to determine its IC50 value and enable a direct comparison with existing therapies. Understanding the structure-activity relationship of the pyrazine core and the effect of the trifluoromethyl group will be crucial in elucidating the potential of this and similar compounds as effective treatments for type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of 3-(Trifluoromethyl)pyrazin-2-amine Derivatives and Analogs in Oncology and Neurodegenerative Disease Models
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical performance of novel pyrazine-based compounds and their close structural analogs. This document provides a comparative analysis of their in vivo efficacy, supported by experimental data, detailed methodologies, and pathway visualizations.
This guide evaluates the in vivo therapeutic potential of 3-(Trifluoromethyl)pyrazin-2-amine derivatives and structurally related compounds, focusing on their application in oncology and neurodegenerative diseases. Due to the limited availability of direct in vivo data for this compound derivatives, this guide incorporates data from the closely related pyridine analog, Bimiralisib (PQR309), and a promising imidazo[1,2-a]pyrazine-based PI3K/mTOR inhibitor. Additionally, it explores the potential of pyrazine derivatives in the context of Alzheimer's disease, providing a comparative look at a relevant therapeutic candidate.
Oncology: Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyrazine and pyridine-based compounds have been developed as potent inhibitors of this pathway.
Comparative Performance of PI3K/mTOR Inhibitors
The following table summarizes the in vivo efficacy of Bimiralisib (PQR309), a pyridine analog, and a potent imidazo[1,2-a]pyrazine derivative in various cancer xenograft models.
| Compound | Derivative Class | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Bimiralisib (PQR309) | 4-(Trifluoromethyl)pyridin-2-amine | Lymphoma (SU-DHL-6, RIVA) | Mice | 100 mg/kg, daily, oral | 2-fold decrease in tumor volume compared to control.[1] | [1] |
| Nasopharyngeal Carcinoma (CNE1, HNE1) | BALB/c mice | 50 mg/kg, daily, oral | Moderate suppression of tumor growth as a single agent; significant inhibition in combination with gemcitabine. | |||
| Compound 42 | Imidazo[1,2-a]pyrazine | Not Specified | Not Specified | Not Specified | Significant in vivo anti-tumoral activities.[2] | [2] |
Experimental Protocols: In Vivo Xenograft Studies
The following provides a generalized protocol for assessing the in vivo efficacy of kinase inhibitors in a mouse xenograft model, based on common practices in the field.
Objective: To evaluate the anti-tumor activity of a test compound in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., SU-DHL-6, RIVA, CNE1, HNE1)
-
Immunodeficient mice (e.g., nude, NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: Culture cancer cells in appropriate media. Harvest cells during the exponential growth phase and resuspend in serum-free media or a mixture with Matrigel.
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-10 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into control and treatment groups. Administer the test compound or vehicle according to the specified dosing regimen (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathway: PI3K/mTOR Inhibition
Bimiralisib and the imidazo[1,2-a]pyrazine derivatives exert their anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This pathway, when activated by growth factors, promotes cell survival and proliferation. Dual inhibition of PI3K and mTOR can effectively shut down this pro-tumorigenic signaling.
Neurodegenerative Diseases: Targeting Pathological Protein Aggregation
While direct in vivo efficacy data for this compound derivatives in neurodegenerative disease models is emerging, the broader class of pyrazine and pyridine derivatives has shown promise in targeting key pathological features of diseases like Alzheimer's.
Comparative Performance in Alzheimer's Disease Models
The following table highlights the in vivo performance of a pyridine amine derivative in a mouse model of Alzheimer's disease. This serves as a benchmark for the potential evaluation of novel pyrazine-based compounds.
| Compound | Derivative Class | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| PAT | Pyridine amine | Alzheimer's Disease (APP/PS1) | Mice | Not Specified | Significantly improved memory and cognitive ability in Morris water maze test. | [3] |
Experimental Protocols: In Vivo Alzheimer's Disease Model
The following protocol outlines a general approach for evaluating the efficacy of a test compound in a transgenic mouse model of Alzheimer's disease.
Objective: To assess the ability of a test compound to ameliorate cognitive deficits and reduce amyloid pathology in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.
-
Test compound and vehicle.
-
Morris water maze apparatus.
-
Reagents for immunohistochemistry and ELISA.
Procedure:
-
Animal Model: Utilize APP/PS1 transgenic mice and wild-type littermates as controls.
-
Treatment: Begin administration of the test compound or vehicle at an appropriate age, before or after the onset of significant pathology.
-
Behavioral Testing: Conduct cognitive testing, such as the Morris water maze, to assess spatial learning and memory.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble amyloid-beta peptides using ELISA.
Experimental Workflow: Alzheimer's Disease Drug Discovery
The development of novel therapeutics for Alzheimer's disease involves a multi-step process from initial screening to in vivo validation.
References
- 1. bimiralisib (PQR309) News - LARVOL Sigma [sigma.larvol.com]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different catalytic systems for pyrazine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine core is of paramount importance in medicinal chemistry and materials science, owing to the prevalence of this N-heterocycle in numerous pharmaceuticals and functional materials. The development of efficient catalytic systems to selectively introduce substituents onto the pyrazine ring is a continuous area of intense research. This guide provides a head-to-head comparison of various catalytic systems, including palladium, nickel, and iron-based catalysts, as well as photoredox systems, for the functionalization of pyrazines. The performance of these systems is evaluated based on experimental data for key cross-coupling and C-H functionalization reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis remains the gold standard for a wide array of cross-coupling reactions, enabling the formation of C-C and C-N bonds on the pyrazine nucleus with high efficiency and functional group tolerance.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between halopyrazines and boronic acids or their derivatives. A variety of palladium catalysts have been employed for this transformation, often with phosphine ligands to enhance their activity.
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (0.01) | ONO pincer ligand (0.01) | K₂CO₃ | H₂O/Toluene | 100 | 12 | 95 | [3] |
| 2 | 2-Bromopyrazine | 2-Amino-5-pyrimidylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 60 | [1] |
| 3 | 2,5-Dibromo-3,6-dimethylpyrazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 85 | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the direct alkynylation of halopyrazines, providing access to valuable building blocks. This reaction is typically cocatalyzed by palladium and copper salts.
| Entry | Pyrazine Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ (1) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 99 | [1] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [4] |
| 3 | Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 3 | 89 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aminopyrazines, which are key intermediates in drug discovery. This reaction couples halopyrazines with a wide range of amines.
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (5) | dppp (5) | NaOt-Bu | Toluene | 80 | 12 | 55-98 | [6] |
| 2 | Bromo-aromatic | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | - | [7] |
| 3 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 80 | 18 | 90 |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions.[8] While less explored for pyrazine functionalization compared to palladium, nickel catalysis shows significant promise.
Negishi Coupling
The nickel-catalyzed Negishi coupling of organozinc reagents with halopyrazines offers a valuable route to functionalized pyrazines.
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyrazine | 4-Iodobenzonitrile (via in situ metalation) | Ni(acac)₂ (5) | THF | 25 | 2 | 85 | [9] |
| 2 | 2-Chloropyrazine | 4-Iodobenzonitrile (via in situ metalation) | Ni(acac)₂ (5) | THF | 25 | 2 | 75 | [9] |
Iron-Catalyzed C-H Functionalization
Iron catalysis provides an economical and environmentally friendly approach for the direct C-H functionalization of electron-deficient heterocycles like pyrazine, avoiding the need for pre-functionalized starting materials.[10][11][12]
Direct Arylation
Iron catalysts can effectively mediate the cross-coupling of pyrazines with arylboronic acids through direct C-H activation.[11][13]
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Pyrazine | 4-Methylphenylboronic acid | FeSO₄ (20) | K₂S₂O₈ | TFA | CH₂Cl₂/H₂O | 70 (MW) | 25 | 70 | [14] |
| 2 | Pyrazine | Phenylboronic acid | Fe(acac)₂ (20) | K₂S₂O₈ | TBAB | CH₂Cl₂/H₂O | 70 | 1440 | 86 | [11] |
| 3 | Quinoxaline | Phenylboronic acid | Fe(NO₃)₃ (10) | K₂S₂O₈ | - | CH₂Cl₂/H₂O | 80 | 720 | 82 | [13] |
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy for the functionalization of pyrazines under mild conditions. Organic dyes, such as dicyanopyrazine (DPZ), can act as potent photocatalysts.[15][16]
α-Functionalization of Amines
Dicyanopyrazine-based photocatalysts can mediate the α-functionalization of amines and their subsequent addition to pyrazine derivatives or other acceptors.
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Light Source | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cross-dehydrogenative coupling | N-Phenyltetrahydroisoquinoline | Nitromethane | DPZ derivative | Blue LED | CH₃CN | 24 | 85 | [17] |
| 2 | Annulation | Tetrahydroisoquinolines | - | DPZ derivative | Blue LED | CH₃CN | 12 | 70-90 | [18] |
| 3 | Deracemization of α-amino esters | Racemic α-amino ester | - | DPZ | Blue LED | - | - | 90-99 | [15] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Sonogashira Coupling[5]
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), copper(I) iodide (0.02-0.05 equiv), and an amine base (e.g., diisopropylamine or triethylamine, 2.0-7.0 equiv). The terminal alkyne (1.1-1.2 equiv) is then added, and the reaction mixture is stirred at room temperature or heated until completion as monitored by TLC or LC-MS. Upon completion, the reaction is diluted with an organic solvent (e.g., Et₂O or EtOAc) and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Protocol for Iron-Catalyzed C-H Arylation[11][14]
In a reaction vessel, the pyrazine substrate (1.0 equiv), arylboronic acid (2.0-3.0 equiv), iron catalyst (e.g., Fe(acac)₂, FeSO₄, or Fe(NO₃)₃, 10-20 mol%), and an oxidant (e.g., K₂S₂O₈, 2.0-4.0 equiv) are combined. A phase-transfer catalyst (e.g., TBAB) and an acid (e.g., TFA) may also be added. A mixture of solvents, typically CH₂Cl₂ and H₂O (1:1), is added. The reaction is stirred vigorously at room temperature or heated (conventional heating or microwave irradiation) for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂, EtOAc). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the desired arylated pyrazine.
General Protocol for Buchwald-Hartwig Amination[7]
A mixture of the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere (N₂ or Ar) until the starting material is consumed. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to give the desired N-aryl product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Biological Assays with Trifluoromethyl-Containing Heterocyclic Amines
This guide offers an objective comparison of factors influencing the reproducibility of in vitro cytotoxicity assays, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals.
Factors Influencing Reproducibility of In Vitro Cytotoxicity Assays
The reproducibility of in vitro assays is paramount for the reliable assessment of a compound's biological activity. However, numerous factors can contribute to variability in results, both within a single laboratory (intra-assay variability) and between different laboratories (inter-assay variability).[1][2]
Key sources of variability include:
-
Cell Line Integrity: Genetic drift, mycoplasma contamination, and passage number can alter cellular responses to cytotoxic agents.
-
Assay Chemistry: The choice of viability assay (e.g., MTT, resazurin) is critical, as different assays measure different cellular functions (e.g., mitochondrial activity vs. membrane integrity).[1] Test compounds can also directly interfere with assay reagents.
-
Experimental Parameters: Minor variations in cell seeding density, compound incubation time, and serum concentration in the culture medium can significantly impact the calculated half-maximal inhibitory concentration (IC50).[1][3]
-
Data Analysis: The mathematical model used to calculate IC50 values from a dose-response curve can also introduce variability.[4][5]
An interlaboratory study on the cytotoxicity of a medical device highlighted significant variability in results, emphasizing the need for highly standardized protocols to ensure comparability.[3]
Comparison of Cytotoxic Activity of 3-Aminoimidazo[1,2-α]pyridine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of several 3-aminoimidazo[1,2-α]pyridine derivatives against various cancer cell lines. It is important to note that direct comparison of potency should be made with caution, as IC50 values are highly dependent on the specific experimental conditions.[6][7]
| Compound | C-2 Substituent | C-3 Substituent | Cell Line | IC50 (µM) |
| 12 | Nitro | p-chlorophenyl | HT-29 | 4.15 ± 2.93 |
| 14 | Tolyl | p-chlorophenyl | B16F10 | 21.75 ± 0.81 |
| 18 | Phenyl | p-chlorophenyl | MCF-7 | <15 |
| 18 | Phenyl | p-chlorophenyl | HT-29 | <15 |
| 18 | Phenyl | p-chlorophenyl | B16F10 | <15 |
Data sourced from a study on the synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
Comparison of Common In Vitro Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is a critical step in drug discovery. The MTT and resazurin assays are two of the most common methods, both of which indirectly assess cell viability by measuring metabolic activity.
| Feature | MTT Assay | Resazurin (AlamarBlue) Assay |
| Principle | Enzymatic reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] | Reduction of the blue, cell-permeable dye resazurin to the pink, fluorescent resorufin by viable, metabolically active cells.[9] |
| Detection | Colorimetric (Absorbance at ~570 nm).[8] | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric.[9] |
| Advantages | Well-established, cost-effective, and widely used.[10] | Higher sensitivity than tetrazolium assays, homogeneous format (no solubilization step), and suitable for high-throughput screening.[9][11] |
| Disadvantages | Requires a solubilization step for the formazan crystals, which can be time-consuming and introduce variability.[12] The formazan crystals can also be difficult to fully dissolve. | The assay can be sensitive to changes in the cellular redox environment that are not directly related to viability. |
| Reproducibility | Can be affected by incomplete solubilization of formazan and interference from test compounds that absorb at the same wavelength. | Generally considered to have good reproducibility, but can be influenced by incubation time and cell density.[13][14] |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility of cytotoxicity assays.[14]
This protocol is a generalized procedure for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (vehicle only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from all readings. Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC50 value.
This protocol provides a general method for determining cell viability using the resazurin assay.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in DPBS).[9] Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[9] The optimal incubation time may need to be determined empirically for each cell line.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]
-
Data Analysis: Subtract the fluorescence of blank wells (medium and resazurin only) from all readings. Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Simplified intrinsic and extrinsic apoptosis pathways.
References
- 1. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 2. interlaboratory validation study: Topics by Science.gov [science.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. iris.inrim.it [iris.inrim.it]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)pyrazin-2-amine: A Guide for Laboratory Professionals
For immediate reference, treat 3-(Trifluoromethyl)pyrazin-2-amine as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. The following guidelines are based on safety data sheets for structurally similar compounds and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier for complete and accurate disposal procedures.
Essential Disposal Procedures
Proper disposal of this compound is critical to ensure personal safety and environmental protection. As a trifluoromethyl-substituted heterocyclic amine, this compound should be handled with care.
Step-by-Step Disposal Guidance:
-
Waste Identification and Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[1][2][3] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2][3]
-
Container Management:
-
Collection of Waste:
-
Solid Waste: Sweep or shovel spills into an appropriate container for disposal.[5] Minimize dust generation.
-
Contaminated Materials: Any personal protective equipment (PPE), such as gloves, and other materials that have come into contact with the chemical should be collected as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly. The first rinse should be collected as hazardous waste.[6] For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6]
-
-
Disposal:
Summary of Safety and Handling Precautions
While a specific Safety Data Sheet for this compound was not located, the following table summarizes the hazards and necessary precautions based on analogous compounds.
| Precautionary Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[4][7] |
| Handling | Use only in a well-ventilated area or under a fume hood.[2][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Store locked up.[1][4] |
| First Aid (In Case of Exposure) | Skin Contact: Wash with plenty of soap and water.[4] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][4] Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data for similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and a thorough risk assessment. Always consult the SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.
References
Personal protective equipment for handling 3-(Trifluoromethyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical plans for handling 3-(Trifluoromethyl)pyrazin-2-amine. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The trifluoromethyl group may also pose a risk of releasing hydrogen fluoride (HF) upon thermal decomposition, which is highly corrosive and toxic.[4][5]
Table 1: Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially toxic upon exposure through ingestion, skin contact, or breathing. |
| Skin Irritation | May cause redness, itching, and inflammation of the skin. |
| Eye Irritation | Can cause serious and potentially damaging eye irritation. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Butyl rubber or nitrile gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[6][7][8] |
| Eyes/Face | Safety goggles and face shield | Safety goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A flame-retardant and anti-static lab coat is recommended. For larger scale operations, a chemical-resistant apron or suit should be considered. |
| Respiratory | Air-purifying respirator with appropriate cartridges | Use in a well-ventilated area, preferably within a chemical fume hood. If a respirator is required, use a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges.[9][10] A P100 particulate filter may also be necessary if handling the compound as a powder.[9][11] |
DOT Diagram: PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12] Have an appropriate spill kit, including an absorbent material and a neutralizer for acidic decomposition products, available.
-
PPE Donning: Put on all required PPE as specified in Table 2 before entering the designated handling area.
3.2. Handling
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared, disposable weighing paper or in a sealed container to minimize dust generation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the setup is secure and allows for proper ventilation.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely to prevent thermal decomposition.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the risk of spills and contamination.
3.3. Immediate Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by a soap and water wash. Collect all decontamination materials as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
DOT Diagram: Handling Protocol Workflow
Caption: Step-by-step workflow for handling the compound.
Disposal Plan: Step-by-Step Waste Management
Under no circumstances should this chemical or its waste be disposed of down the drain or in general waste.[2]
4.1. Waste Segregation and Collection
-
Isolate Waste: Segregate all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing papers, pipette tips).
-
Solid Waste: Place solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
4.2. Containerization and Labeling
-
Container: Use only containers that are in good condition, free from leaks, and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Toxic ," "Irritant ")
-
The date the waste was first added to the container.
-
4.3. Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from heat, sparks, and open flames.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
DOT Diagram: Disposal Workflow
Caption: Workflow for the proper disposal of chemical waste.
References
- 1. pksafety.com [pksafety.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 5. medbox.org [medbox.org]
- 6. uline.ca [uline.ca]
- 7. aps.anl.gov [aps.anl.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 10. northwestern.edu [northwestern.edu]
- 11. coopersafety.com [coopersafety.com]
- 12. dir.ca.gov [dir.ca.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
